Product packaging for (R)-Norfluoxetine(Cat. No.:CAS No. 130194-43-3)

(R)-Norfluoxetine

Cat. No.: B029448
CAS No.: 130194-43-3
M. Wt: 295.30 g/mol
InChI Key: WIQRCHMSJFFONW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Norfluoxetine is the single enantiomer of norfluoxetine, the active N-demethylated metabolite of the widely studied selective serotonin reuptake inhibitor (SSRI) fluoxetine. This specific stereoisomer is of significant research value for elucidating the complex pharmacological profile and stereoselective metabolism of fluoxetine. While the (S)-enantiomer is primarily responsible for the potent SSRI activity, this compound provides a critical tool for neuroscientists and pharmacologists to investigate off-target effects, differential protein binding, and metabolic pathways. It is particularly valuable in studies aiming to dissect the contributions of individual metabolites to the overall clinical and toxicological profile of racemic fluoxetine. Researchers utilize this compound in receptor binding assays, in vitro cytochrome P450 interaction studies, and as an analytical reference standard for quantifying enantiomeric concentrations in biological matrices. This high-purity compound enables a deeper understanding of stereochemistry in psychotropic drug action and metabolism, supporting advanced research in neuropharmacology and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16F3NO B029448 (R)-Norfluoxetine CAS No. 130194-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130194-43-3
Record name Norfluoxetine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 130194-43-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORFLUOXETINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UQ1299DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological profile of (R)-Norfluoxetine enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of (R)-Norfluoxetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of the (R)-enantiomer of norfluoxetine, an active metabolite of the widely prescribed antidepressant, fluoxetine. This document collates quantitative data on its binding affinities and functional activities, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine, both of which are metabolized in the liver by cytochrome P450 enzymes (including CYP2D6, CYP2C19, and CYP3A4) to their respective N-demethylated metabolites, (R)- and (S)-norfluoxetine.[1][2] These metabolites, particularly (S)-norfluoxetine, contribute significantly to the overall pharmacological activity and long half-life of the parent drug.[3] Understanding the distinct pharmacological properties of each enantiomer is crucial for a complete picture of fluoxetine's mechanism of action and for the development of potentially more selective medications. This guide focuses specifically on the this compound enantiomer.

Pharmacological Profile

The primary mechanism of action of norfluoxetine is the inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. However, there is a marked stereoselectivity in its potency.

Binding Affinities and Functional Activity

Quantitative data from various in vitro and in vivo studies are summarized in the tables below.

Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition

EnantiomerTargetAssay TypeSpeciesValueReference
This compoundSERT[3H]paroxetine BindingRat~26 nM (pKi ~7.59)[4]
(S)-NorfluoxetineSERT[3H]paroxetine BindingRat1.3 nM (pKi 8.88)[4]
This compoundSERTSerotonin UptakeRat~308 nM (pIC50 ~6.5)[4]
(S)-NorfluoxetineSERTSerotonin UptakeRat14 nM (pIC50 7.86)[4]
This compoundNET[3H]tomoxetine BindingRatLess potent than (R)-fluoxetine[4]
(S)-NorfluoxetineNET[3H]tomoxetine BindingRatLess potent than (S)-fluoxetine[4]

* Calculated based on the reported 20-22 fold lower potency compared to the (S)-enantiomer.

Table 2: Off-Target Activity

CompoundTargetAssay TypeSpeciesValue (IC50)Reference
NorfluoxetineKv3.1 Potassium ChannelWhole-cell patch clampRat0.80 µM[5]
NorfluoxetineL-type Ca2+ Current (ICa)Voltage clampCanine1.13 µM[6]
Norfluoxetine*Transient Outward K+ Current (Ito)Voltage clampCanine1.19 µM[6]

* Enantiomer not specified in the study.

As illustrated, (S)-norfluoxetine is substantially more potent than this compound at inhibiting serotonin reuptake. Both enantiomers are less potent at the norepinephrine transporter (NET) compared to their parent fluoxetine enantiomers.[4]

In Vivo Studies

Ex vivo studies in rats have shown that (S)-norfluoxetine is a potent inhibitor of serotonin uptake with an ED50 of 3 mg/kg (intraperitoneally), while the ED50 for this compound was greater than 20 mg/kg.[4][7] This further highlights the stereoselective activity of the norfluoxetine enantiomers.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for SERT

This protocol is adapted from standard methods for competitive radioligand binding assays.[8][9][10]

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • [3H]paroxetine (radioligand)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like S-citalopram)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation

    • A fixed concentration of [3H]paroxetine

    • Varying concentrations of this compound (for competition curve) or buffer (for total binding) or a saturating concentration of a non-specific competitor (for non-specific binding).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This protocol is based on fluorescence-based neurotransmitter uptake assay kits.[11][12][13]

Objective: To measure the functional inhibition of serotonin uptake by this compound.

Materials:

  • HEK293 cells stably expressing human SERT

  • Poly-D-lysine coated 96- or 384-well plates

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)

  • Fluorescent neurotransmitter substrate

  • This compound

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Plate HEK293-hSERT cells in poly-D-lysine coated microplates and allow them to adhere overnight.

  • Compound Incubation: Remove the culture medium and wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Add the fluorescent neurotransmitter substrate to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity in each well using a bottom-read fluorescence microplate reader. Measurements can be taken in kinetic mode over a period of time (e.g., 30 minutes) or as an endpoint reading.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of neurotransmitter uptake. Plot the rate of uptake (or endpoint fluorescence) against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Microdialysis

This protocol provides a general workflow for in vivo microdialysis in rodents.[14][15][16]

Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • This compound for administration

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection for serotonin analysis

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples at regular intervals.

  • Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-dose serotonin levels as a percentage of the baseline levels and plot over time to determine the effect of this compound on extracellular serotonin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

This compound Mechanism of Action

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R-Norfluoxetine R-Norfluoxetine SERT SERT R-Norfluoxetine->SERT Inhibition Serotonin_Presynaptic Serotonin Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Serotonin_Presynaptic Release Serotonin_Presynaptic->SERT Reuptake Serotonin_Synapse Serotonin Serotonin_Presynaptic->Serotonin_Synapse Diffusion Serotonin_Receptor 5-HT Receptor Serotonin_Synapse->Serotonin_Receptor Binding Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Activation

Caption: Mechanism of action of this compound at the serotonergic synapse.

Radioligand Binding Assay Workflow

G start Start prep Prepare Cell Membranes (with SERT) start->prep incubate Incubate Membranes with [3H]paroxetine and this compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assay Workflow

G start Start plate_cells Plate SERT-expressing cells in microplate start->plate_cells add_compound Add this compound plate_cells->add_compound add_substrate Add Fluorescent Serotonin Substrate add_compound->add_substrate read_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->read_fluorescence analyze Data Analysis (IC50) read_fluorescence->analyze end End analyze->end

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

Conclusion

The pharmacological profile of this compound is characterized by a significantly lower potency for serotonin transporter inhibition compared to its (S)-enantiomer. While (S)-norfluoxetine is a major contributor to the therapeutic effects of fluoxetine, the role of this compound is less pronounced in terms of direct SERT inhibition. However, its long half-life and potential for off-target effects, such as modulation of ion channels, suggest that it may still contribute to the overall pharmacological and toxicological profile of fluoxetine. Further research is warranted to fully elucidate the specific contributions of this compound to the clinical effects of its parent compound. This guide provides a foundational resource for such investigations.

References

(R)-Norfluoxetine as a Metabolite of Fluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of (R)-Norfluoxetine, a key metabolite of the widely prescribed antidepressant, fluoxetine. Fluoxetine is administered as a racemic mixture of its two enantiomers, (R)- and (S)-fluoxetine. Its metabolism is complex and stereoselective, leading to the formation of (R)- and (S)-norfluoxetine, which have distinct pharmacokinetic and pharmacodynamic profiles. Understanding the characteristics of this compound is critical for a comprehensive grasp of fluoxetine's overall therapeutic effect and safety profile.

Metabolism of Fluoxetine to Norfluoxetine

Fluoxetine is extensively metabolized in the liver, primarily through N-demethylation, to its only identified active metabolite, norfluoxetine.[1] This process is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other isoforms like CYP2C9 and CYP2C19.[2][3] The metabolism is stereoselective, meaning the two enantiomers of fluoxetine are processed at different rates.[2] CYP2D6 is primarily responsible for the conversion of both (S)- and (R)-fluoxetine to their corresponding norfluoxetine enantiomers.[2]

Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in metabolic activity among individuals, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers.[4] These variations can alter the plasma concentrations of fluoxetine and norfluoxetine enantiomers, potentially impacting the drug's efficacy and side-effect profile.[4][5]

dot

Metabolism cluster_fluoxetine Fluoxetine (Racemic) cluster_cyp Hepatic Metabolism cluster_norfluoxetine Norfluoxetine (Active Metabolite) R_FLX (R)-Fluoxetine CYP2D6 CYP2D6 R_FLX->CYP2D6 N-demethylation Other_CYP CYP2C9, CYP2C19 etc. R_FLX->Other_CYP S_FLX (S)-Fluoxetine S_FLX->CYP2D6 S_FLX->Other_CYP N-demethylation R_NFLX This compound CYP2D6->R_NFLX S_NFLX (S)-Norfluoxetine CYP2D6->S_NFLX Other_CYP->R_NFLX Other_CYP->S_NFLX

Caption: Stereoselective metabolism of fluoxetine via Cytochrome P450 enzymes.

Pharmacokinetics

The enantiomers of fluoxetine and norfluoxetine exhibit significantly different pharmacokinetic properties. Notably, the S-enantiomers of both the parent drug and its metabolite tend to have higher plasma concentrations and are eliminated more slowly than the R-enantiomers.[6] The long half-life of norfluoxetine, particularly (S)-norfluoxetine, contributes significantly to the prolonged action of the drug and the extended time required to reach steady-state concentrations.[7]

Table 1: Comparative Pharmacokinetic Parameters

Compound Half-Life (t½) Clearance (CL) Notes
(R)-Fluoxetine Shorter than S-enantiomer Higher than S-enantiomer Plasma concentrations are significantly lower than S-fluoxetine at steady state.[6]
(S)-Fluoxetine 1-4 days (acute); 4-6 days (chronic) Lower than R-enantiomer Plasma concentrations are ~2x higher than R-enantiomers after long-term treatment.[1][6]
This compound Shorter than S-enantiomer Higher than S-enantiomer Median clearance reported as ~0.9 L/h.[4]

| (S)-Norfluoxetine | 7-15 days | Lower than R-enantiomer | The long half-life contributes to the drug's extended duration of action.[7] |

Pharmacodynamics and Biological Activity

The primary mechanism of action for fluoxetine and norfluoxetine is the selective inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8][9] While the enantiomers of fluoxetine are roughly equipotent in their SERT inhibition, there is a marked difference in the activity of the norfluoxetine enantiomers.[5][10] (S)-Norfluoxetine is a significantly more potent SERT inhibitor than this compound.[1][11][12] Both fluoxetine and norfluoxetine enantiomers are also potent inhibitors of the CYP2D6 enzyme they are metabolized by.[13][14]

dot

Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Serotonin) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release SERT Serotonin Transporter (SERT) Receptor Postsynaptic Serotonin Receptors Serotonin Serotonin (5-HT) Molecule This compound Molecule->SERT Blocks Serotonin->SERT Reuptake Serotonin->Receptor Binds

Caption: Mechanism of action: this compound blocking the serotonin transporter (SERT).

Table 2: Comparative Binding Affinities and Inhibitory Potencies

Compound Target K_i Value (nM) IC_50 / ED_50 Notes
(R)-Fluoxetine CYP2D6 1380 nM - Competitive inhibitor.[14]
(S)-Fluoxetine CYP2D6 220 nM - More potent CYP2D6 inhibitor than R-enantiomer.[14]
This compound SERT ~308 nM (pKi 7.86 gives ~14nM, but is 22x less potent than S-form) ED_50 > 20 mg/kg (rat, i.p.) ~20-22 times less potent at SERT than S-norfluoxetine.[11][12]
CYP2D6 1480 nM - Competitive inhibitor.[14]
(S)-Norfluoxetine SERT 1.3 nM ED_50 = 3.8 mg/kg (rat, i.p.) The most potent SERT inhibitor among the metabolites.[11][12]

| | CYP2D6 | 310 nM | - | Potent CYP2D6 inhibitor.[14] |

Experimental Protocols

Enantioselective Analysis by HPLC

This protocol outlines a general method for the simultaneous quantification of fluoxetine and norfluoxetine enantiomers in plasma samples using High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry detection.

1. Sample Preparation (Protein Precipitation)

  • To 250 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Add 750 µL of a precipitating agent (e.g., acetonitrile) to the plasma (3:1 ratio).[15]

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC system.

2. Chiral Derivatization (Pre-column, if required)

  • Note: This step is for indirect chiral separation. Direct separation can be achieved with a chiral stationary phase column.

  • To the dried, reconstituted sample, add a chiral derivatizing agent (e.g., R-1-(1-naphthyl)ethyl isocyanate in dry hexane).[16]

  • Incubate the reaction mixture to allow for the formation of diastereomers.

  • Terminate the reaction and prepare for HPLC injection.

3. HPLC Conditions

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral column) is typically used for direct enantiomeric separation.

  • Mobile Phase: A mixture of an organic solvent (e.g., ethanol/acetonitrile) and a buffer (e.g., ammonium acetate).[10]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: Fluorescence detector (e.g., λ_exc = 227 nm, λ_em = 305 nm) or Tandem Mass Spectrometry (MS/MS) for higher sensitivity and selectivity.[16][17]

4. Quantification

  • Generate a standard curve using known concentrations of all four enantiomers in a drug-free matrix.

  • Calculate the concentration of each enantiomer in the unknown samples by comparing their peak areas (or area ratios to the internal standard) against the standard curve. The linear range is often between 30-1000 ng/mL.[15]

dot

Workflow Start 1. Plasma Sample Collection Prep 2. Protein Precipitation (e.g., with Acetonitrile) Start->Prep Centrifuge 3. Centrifugation Prep->Centrifuge Extract 4. Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute 5. Reconstitution in Mobile Phase Extract->Reconstitute Inject 6. HPLC Injection Reconstitute->Inject Separate 7. Chiral Chromatographic Separation Inject->Separate Detect 8. Detection (Fluorescence or MS/MS) Separate->Detect Quantify 9. Data Analysis & Quantification Detect->Quantify End 10. Report Enantiomer Concentrations Quantify->End

Caption: Experimental workflow for enantioselective analysis of fluoxetine metabolites.

SERT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (K_i) of compounds like this compound for the serotonin transporter (SERT). The assay measures the displacement of a specific radioligand from the transporter by the test compound.

1. Membrane Preparation

  • Homogenize tissue or cells expressing SERT (e.g., human platelet membranes, transfected cell lines) in a cold lysis buffer (e.g., 50mM Tris-HCl).[18]

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

  • Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[18]

2. Binding Assay

  • The assay is typically performed in a 96-well plate format.[18]

  • To each well, add:

    • A fixed amount of the membrane preparation.
    • A fixed concentration of a suitable SERT radioligand (e.g., [³H]-paroxetine or [¹²⁵I]-β-CIT) at a concentration at or below its K_d value.[12][19][20]
    • Varying concentrations of the unlabeled test compound (this compound) or a known displacer for determining non-specific binding (e.g., a high concentration of fluoxetine).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

3. Separation and Counting

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the membranes with the bound radioligand.[18]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis

  • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

  • Fit the data to a sigmoidal dose-response curve to determine the IC_50 value (the concentration of the competitor that displaces 50% of the specific radioligand binding).

  • Calculate the inhibition constant (K_i) from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[18]

Synthesis

The enantiomerically pure forms of norfluoxetine can be synthesized through various asymmetric synthesis routes. One common approach involves starting with an enantiopure precursor like (R)-styrene oxide.[21] The synthesis generally involves the regioselective opening of the epoxide ring, introduction of the amine functionality, and subsequent arylation to attach the trifluoromethylphenoxy group.[21][22] A final N-demethylation step from the corresponding fluoxetine enantiomer can also be employed. For laboratory and research purposes, several practical asymmetric synthesis pathways have been described.[23][24][25]

Conclusion

This compound is a pharmacologically relevant metabolite of fluoxetine. While it is a less potent serotonin reuptake inhibitor than its (S)-enantiomer, its presence contributes to the overall activity and side-effect profile of the parent drug. The stereoselectivity of fluoxetine's metabolism, primarily driven by CYP2D6, leads to significant inter-individual variability in the plasma concentrations of all four active moieties. A thorough understanding of the distinct properties of this compound, alongside the other enantiomers, is essential for optimizing antidepressant therapy and for the development of new therapeutic agents.

References

In Vivo Metabolism of Fluoxetine to (R)-Norfluoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo metabolic pathway converting the antidepressant fluoxetine to its metabolite, (R)-norfluoxetine. Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine. These enantiomers, along with their primary N-demethylated metabolites, this compound and (S)-norfluoxetine, exhibit distinct pharmacokinetic and pharmacodynamic profiles. Understanding the stereoselective nature of this metabolism is critical for drug development, clinical pharmacology, and optimizing therapeutic outcomes.

Core Metabolic Pathway: N-demethylation of (R)-Fluoxetine

The primary metabolic route for fluoxetine is N-demethylation in the liver, which forms the active metabolite norfluoxetine.[1] This process is catalyzed by the cytochrome P450 (CYP) enzyme system and is highly stereoselective.[2][3]

While multiple CYP isoforms, including CYP2D6, CYP2C19, CYP3A4, and CYP3A5, are involved in the overall biotransformation of fluoxetine, the demethylation of the (R)-enantiomer is preferentially catalyzed by CYP2C9.[4][5] In contrast, the formation of (S)-norfluoxetine is highly dependent on CYP2D6.[4][6] This enzymatic differentiation is a key factor in the variable plasma concentrations of the different enantiomers observed in patients.[5] Genetic polymorphisms in the genes coding for these enzymes, particularly CYP2C9 and CYP2D6, can significantly contribute to interindividual variability in fluoxetine pharmacokinetics at steady-state.[5]

R_FLX (R)-Fluoxetine CYP2C9 CYP2C9 (Major Pathway) R_FLX->CYP2C9 Other_CYPs Other CYPs (e.g., CYP2D6, CYP3A4) (Minor Pathway) R_FLX->Other_CYPs R_NFLX This compound CYP2C9->R_NFLX N-demethylation Other_CYPs->R_NFLX N-demethylation

Metabolic conversion of (R)-Fluoxetine to this compound.

Quantitative Pharmacokinetic Data

The stereoselective metabolism of fluoxetine leads to different steady-state plasma concentrations of its enantiomers and their metabolites. After prolonged treatment, the plasma concentration of S-enantiomers is typically higher than that of the R-enantiomers.[4] The tables below summarize quantitative data from in vivo and in vitro studies.

Table 1: Steady-State Plasma Concentrations of Fluoxetine and Norfluoxetine Enantiomers in Humans

Study PopulationDaily Dose(R)-Fluoxetine (nmol/L)(S)-Fluoxetine (nmol/L)This compound (nmol/L)(S)-Norfluoxetine (nmol/L)Citation
131 Adult Patients10-60 mg67186118247[7]
Healthy Volunteers60 mg (12 days)280 ± 90770 ± 270200 ± 70320 ± 110[8]

Concentrations are presented as geometric means for the 131-patient study and as mean ± SD for the healthy volunteer study.

Table 2: In Vitro Enzyme Kinetics for Fluoxetine N-demethylation

EnzymeEnantiomerApparent Km (μM)Intrinsic Clearance (CLint, μL/min/pmol)Citation
CYP2D6(R)-Fluoxetine-2.91[6][9]
CYP2D6(S)-Fluoxetine-2.24[6][9]
CYP2C19(R)-Fluoxetine1540.275[9]
CYP2C19(S)-Fluoxetine2510.186[9]
CYP3A4Racemic Fluoxetine33.50.316[6]

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. CLint represents the intrinsic metabolic capacity of the enzyme.

Experimental Protocols

The characterization of fluoxetine's stereoselective metabolism relies on well-defined clinical pharmacokinetic studies and sophisticated bioanalytical methods.

A typical study to determine the steady-state plasma concentrations of fluoxetine and norfluoxetine enantiomers involves the following steps:

  • Subject Recruitment: Enroll healthy volunteers or patients with a relevant clinical diagnosis (e.g., major depressive disorder).[10] Subjects undergo screening to exclude individuals with hepatic or renal impairment and those taking medications known to interact with CYP enzymes.[11] Genetic screening for polymorphisms of CYP2D6 and CYP2C9 may be performed.[5]

  • Dosing Regimen: Administer a fixed daily oral dose of racemic fluoxetine (e.g., 20-60 mg/day) for a period sufficient to reach steady-state concentrations, typically at least four weeks.[10][12]

  • Sample Collection: Collect trough plasma samples (i.e., immediately before the next dose) at predetermined intervals during the study to monitor the accumulation of the drug and its metabolites.[13]

  • Bioanalysis: Analyze plasma samples using a validated stereoselective assay, such as chiral high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), to quantify the individual concentrations of (R)-fluoxetine, (S)-fluoxetine, this compound, and (S)-norfluoxetine.[14]

  • Data Analysis: Calculate key pharmacokinetic parameters, including trough concentrations, peak concentrations, area under the curve (AUC), and metabolic ratios (e.g., [R-Norfluoxetine]/[R-Fluoxetine]).[13] Statistical analysis is used to assess the influence of factors like genotype on these parameters.[5]

start_end start_end process process analysis analysis data data A Start: Study Design B Subject Recruitment (Inclusion/Exclusion Criteria, Genotyping) A->B C Chronic Oral Dosing (e.g., >4 weeks to reach steady state) B->C D Trough Blood Sample Collection C->D E Plasma Separation (Centrifugation) D->E F Stereoselective Bioanalysis (Chiral LC-MS/MS) E->F G Quantification of Enantiomers (R/S-Fluoxetine, R/S-Norfluoxetine) F->G H Pharmacokinetic & Statistical Analysis G->H I End: Results Interpretation H->I

References

(R)-Norfluoxetine's Affinity for the 5-HT1c (5-HT2C) Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Norfluoxetine for the serotonin 1c (5-HT1c) receptor, now classified as the 5-HT2C receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development in neuropharmacology.

Core Data Presentation: Binding Affinity of Norfluoxetine and Related Compounds

The binding affinity of norfluoxetine and its parent compound, fluoxetine, for the 5-HT2C receptor has been determined through radioligand binding assays. The data reveals a notable stereoselectivity in binding, where the (R)-enantiomer of fluoxetine demonstrates a significantly higher affinity than the (S)-enantiomer. While a specific Ki value for this compound is not explicitly available in the reviewed literature, the available data for the racemate and the established stereoselectivity of the parent compound provide critical insights.

CompoundReceptorRadioligandKi (nM)SpeciesSource
Norfluoxetine (racemic)5-HT2C[3H]mesulergine203Rat[1]
Fluoxetine (racemic)5-HT2C[3H]mesulergine55.4Rat[1]
Fluoxetine (racemic)5-HT2C[3H]5HT~65-97Rat[2][3]
(R)-Fluoxetine vs. (S)-Fluoxetine5-HT1C[3H]mesulergine(R)-enantiomer is 23x more potentBovine[4]

Note on Receptor Nomenclature: The 5-HT1c receptor is an outdated classification. The receptor is now officially designated as the 5-HT2C receptor. This document uses the current nomenclature, with references to the historical naming where relevant.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of this compound for the 5-HT2C receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a synthesized representation of standard methodologies described in the scientific literature.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the 5-HT2C receptor (e.g., CHO or HEK293 cells) or from tissues with high receptor density (e.g., rat choroid plexus).

  • Radioligand: A high-affinity ligand for the 5-HT2C receptor labeled with a radioisotope, such as [3H]mesulergine.

  • Test Compound: this compound at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2C receptor ligand (e.g., unlabeled mesulergine or serotonin) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand ([3H]mesulergine) Radioligand ([3H]mesulergine) Radioligand ([3H]mesulergine)->Incubation This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Competition Curve Competition Curve Scintillation Counting->Competition Curve IC50 Determination IC50 Determination Competition Curve->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Radioligand Competition Binding Assay Workflow.

Mandatory Visualization: Signaling Pathways

5-HT2C Receptor Signaling

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Activation of the receptor by an agonist, such as serotonin, initiates a signaling cascade that leads to various cellular responses.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/G11. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ can activate various calcium-dependent enzymes and processes. DAG, along with the increased Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to downstream cellular effects.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-HT2C Receptor 5-HT2C Receptor Gq/11 Gq/11 5-HT2C Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ releases from ER PKC PKC DAG->PKC activates Ca2+->PKC co-activates Cellular Response Cellular Response PKC->Cellular Response phosphorylates targets Serotonin Serotonin Serotonin->5-HT2C Receptor binds

5-HT2C Receptor Signaling Pathway.

References

A Technical Guide to the Stereoselective Effects of (R)-Norfluoxetine on Neurosteroid Content

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the stereoselective effects of norfluoxetine, the primary active metabolite of fluoxetine, on the biosynthesis of neurosteroids. A growing body of evidence indicates that fluoxetine and norfluoxetine can modulate brain concentrations of neurosteroids, such as allopregnanolone (Allo), through a mechanism independent of their well-known activity as selective serotonin reuptake inhibitors (SSRIs). This action is highly stereospecific, with the (S)-enantiomers of both parent drug and metabolite demonstrating significantly greater potency in elevating neurosteroid levels than their corresponding (R)-enantiomers. Consequently, (R)-Norfluoxetine exhibits a substantially weaker effect on neurosteroid content. This guide details the underlying biochemical pathways, summarizes the quantitative data from key preclinical studies, outlines relevant experimental protocols, and discusses the implications for developing novel therapeutics targeting neurosteroidogenesis for psychiatric disorders.

Introduction to Neurosteroids and Norfluoxetine

Neurosteroids are steroids synthesized de novo in the brain, spinal cord, and peripheral nerves, where they act as potent modulators of neuronal excitability. Allopregnanolone, a metabolite of progesterone, is one of the most studied neurosteroids. It is a powerful positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic inhibition, allopregnanolone produces anxiolytic, sedative, and anticonvulsant effects. Dysregulation of neurosteroid levels has been implicated in a range of conditions, including anxiety disorders, premenstrual dysphoric disorder (PMDD), postpartum depression, and post-traumatic stress disorder (PTSD).[1][2][3]

Fluoxetine is a widely prescribed SSRI. In the liver, it is metabolized by cytochrome P450 enzymes (primarily CYP2D6) into its active metabolite, norfluoxetine.[4] Both fluoxetine and norfluoxetine exist as a racemic mixture of two enantiomers, (R) and (S). While the SSRI activity of these compounds lacks significant stereospecificity, their effects on neurosteroid synthesis are highly dependent on their stereochemistry.[5][6]

Mechanism of Action: Stereoselective Modulation of Neurosteroid Synthesis

The primary mechanism by which norfluoxetine influences neurosteroid levels involves the modulation of key enzymes in the biosynthetic pathway of allopregnanolone. This action is distinct from its effect on serotonin transport.

The Allopregnanolone Biosynthetic Pathway

In the brain, allopregnanolone is synthesized from progesterone in a two-step enzymatic process:

  • 5α-Reductase (SRD5A1): This enzyme catalyzes the irreversible reduction of progesterone to 5α-dihydroprogesterone (5α-DHP).[7]

  • 3α-Hydroxysteroid Dehydrogenase (3α-HSD) / Aldo-Keto Reductase: This enzyme reversibly converts 5α-DHP into allopregnanolone. The same enzyme, acting in reverse (as an oxidase), can convert allopregnanolone back into 5α-DHP.[5][7]

Studies suggest that fluoxetine and its metabolites do not activate the reductive pathway but rather inhibit the oxidative (breakdown) activity of 3α-HSD (also known as retinol dehydrogenase 4, or RoDH4), leading to an accumulation of allopregnanolone.[7]

G Progesterone Progesterone SRD5A1 5α-Reductase (SRD5A1) Progesterone->SRD5A1 DHP 5α-Dihydroprogesterone (5α-DHP) HSD_fwd 3α-HSD (Reductase) DHP->HSD_fwd Allo Allopregnanolone (Allo) HSD_rev 3α-HSD (Oxidase) Allo->HSD_rev SRD5A1->DHP Reduction HSD_fwd->Allo Reduction HSD_rev->DHP Oxidation Norfluoxetine (S)-Norfluoxetine Norfluoxetine->HSD_rev Inhibition (Stereoselective)

Caption: Allopregnanolone synthesis pathway and the inhibitory site of (S)-Norfluoxetine.
Stereoselectivity of Norfluoxetine

Research consistently shows that the (S)-enantiomers of fluoxetine and norfluoxetine are significantly more potent at increasing allopregnanolone levels than their (R)-counterparts. (S)-Norfluoxetine is approximately 7-fold more potent than this compound in this regard.[8] This stereoselective action, combined with the fact that it occurs at concentrations far below those needed for serotonin reuptake inhibition, points to a distinct pharmacological profile.[1][6] This has led to the proposal of a new drug class: "Selective Brain Steroidogenic Stimulants" (SBSSs).[2]

Quantitative Data Presentation

The disparity in potency between the enantiomers and their different mechanisms of action is best illustrated by comparing their effective concentrations (EC₅₀) for increasing allopregnanolone and their inhibitory concentrations (IC₅₀) for serotonin (5-HT) reuptake.

CompoundStereoisomerPotency in Normalizing Brain Allo ContentPotency Ratio (S vs. R)Relationship to 5-HT Reuptake Inhibition
Norfluoxetine (NFLX) (S)-NorfluoxetineHigh~7-fold more potent than (R)-NFLX[8]EC₅₀ is ~50-fold lower than its IC₅₀ for 5-HT reuptake.[1][6][9]
This compoundLow-Lacks significant separation from 5-HT reuptake activity.
Fluoxetine (FLX) (S)-FluoxetineModerate~2-fold more potent than (R)-FLX[8]EC₅₀ is ~10-fold lower than its IC₅₀ for 5-HT reuptake.[5][6][9]
(R)-FluoxetineLow-Lacks significant separation from 5-HT reuptake activity.

Note: The SSRI activity of fluoxetine and norfluoxetine is largely devoid of stereospecificity.[6]

Experimental Protocols

The findings described above were established through rigorous preclinical research, primarily using a mouse model of social isolation.

Animal Model: Social Isolation in Mice

To study the effects of norfluoxetine on neurosteroid levels in a context relevant to anxiety and mood disorders, a social isolation model is frequently used.[8]

  • Subjects: Male mice are typically used.

  • Procedure: Following weaning, mice are housed individually in separate cages for an extended period (e.g., 4-6 weeks). Group-housed mice serve as controls.

  • Outcome: Protracted social isolation induces a behavioral phenotype characterized by increased anxiety and aggression. This is associated with a significant down-regulation of telencephalic allopregnanolone content.[8] This model provides a reliable platform for testing compounds that may normalize neurosteroid levels.

Neurosteroid Quantification via Mass Spectrometry

Accurate quantification of neurosteroids in brain tissue is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a gold-standard method for this purpose.[10][11][12]

  • 1. Brain Tissue Homogenization:

    • The brain region of interest (e.g., telencephalon, cortex) is rapidly dissected and weighed.

    • The tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice, often with the addition of deuterated internal standards for absolute quantification.

  • 2. Extraction:

    • Neurosteroids are extracted from the homogenate. This is commonly achieved through Liquid-Liquid Extraction (LLE) using an organic solvent like ethyl acetate or methyl tert-butyl ether, or through Solid-Phase Extraction (SPE) using specialized cartridges.[13]

  • 3. Derivatization (Optional but common for GC-MS):

    • To improve chromatographic properties and ionization efficiency, steroids can be derivatized. For instance, hydroxylamine can be used to derivatize carbonyl groups.[14]

  • 4. LC-MS/MS Analysis:

    • The extracted and purified sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[12]

    • Chromatography: A reverse-phase column (e.g., C18) is used to separate the different neurosteroids based on their hydrophobicity.

    • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each neurosteroid and its corresponding internal standard, providing high specificity and sensitivity.[13]

  • 5. Quantification:

    • The concentration of each neurosteroid is calculated by comparing the peak area ratio of the endogenous analyte to its stable isotope-labeled internal standard against a calibration curve.[14]

G A 1. Sample Collection (e.g., Mouse Brain Tissue) B 2. Homogenization (with Internal Standards) A->B C 3. Extraction (Liquid-Liquid or Solid-Phase) B->C D 4. UHPLC Separation (e.g., C18 Column) C->D E 5. Mass Spectrometry (Tandem MS in MRM Mode) D->E F 6. Data Analysis (Quantification vs. Calibrants) E->F

Caption: General workflow for neurosteroid quantification using LC-MS/MS.

Implications for Drug Development

The stereoselective effect of norfluoxetine on neurosteroid biosynthesis has significant implications for the development of novel therapeutics:

  • Targeted Therapy: The development of drugs that specifically target neurosteroidogenesis, such as (S)-Norfluoxetine, could offer a more direct and potentially more effective treatment for disorders characterized by neurosteroid deficits, like PMDD and PTSD.[15]

  • Improved Side-Effect Profile: By isolating the neurosteroid-enhancing activity from the SSRI activity, it may be possible to develop compounds that are effective for anxiety and mood symptoms without the side effects commonly associated with serotonin system modulation.[2]

  • Biomarker Development: Understanding how specific compounds affect neurosteroid levels could aid in the development of biomarkers to track disease progression and therapeutic response in psychiatric disorders.

Conclusion

The evidence strongly indicates that the effects of norfluoxetine on neurosteroid content are highly stereoselective. (S)-Norfluoxetine is a potent elevator of brain allopregnanolone levels, acting at concentrations significantly lower than those required for serotonin reuptake inhibition. In contrast, This compound is markedly less effective in this regard. This distinction highlights a novel mechanism of action for this class of molecules and opens a promising avenue for the rational design of a new generation of therapeutics—Selective Brain Steroidogenic Stimulants (SBSSs)—for the treatment of anxiety, depression, and other stress-related disorders.

References

(R)-Norfluoxetine and Voltage-Gated Calcium Channels: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Norfluoxetine, a principal active metabolite of the widely prescribed antidepressant fluoxetine, has been shown to interact with various ion channels, including voltage-gated Ca2+ (CaV) channels. This technical guide synthesizes the current understanding of the effects of norfluoxetine on these channels, with a specific focus on the (R)-enantiomer where data is available. It provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. It is important to note that much of the existing research has been conducted using racemic norfluoxetine, and data specifically characterizing the (R)-enantiomer's effects on CaV channels is limited. This document will clearly distinguish between data from racemic mixtures and any available enantiomer-specific information.

Introduction

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Their modulation by pharmaceuticals can lead to significant therapeutic effects as well as potential side effects. Norfluoxetine, the demethylated metabolite of fluoxetine, exhibits a longer half-life than its parent compound and contributes significantly to the overall pharmacological profile of the antidepressant. Understanding its off-target effects, such as the interaction with CaV channels, is critical for a complete safety and efficacy assessment. This guide delves into the specifics of this interaction, providing researchers and drug development professionals with a detailed resource.

Quantitative Data Summary

The inhibitory effects of norfluoxetine on various voltage-gated Ca2+ channel subtypes have been quantified in several studies. The following tables summarize the key findings, primarily from research using racemic norfluoxetine.

Table 1: Inhibitory Effects of Racemic Norfluoxetine on T-type Ca2+ Channels

CaV SubtypeCell TypeIC50 (µM)Hill CoefficientReference
CaV3.1tsA 201 cells13.8 ± 0.11.35 ± 0.03[1]
CaV3.2tsA 201 cells7.01 ± 0.031.58 ± 0.03[1]
CaV3.3tsA 201 cells5.5 ± 0.22.93 ± 0.02[1][2]

Table 2: Inhibitory Effects of Racemic Norfluoxetine on Other Voltage-Gated Ca2+ Channels

Channel TypeCell TypeEC50 (µM)Hill CoefficientReference
Voltage-gated Ca2+ channelsRat cochlear neurons20.4 ± 2.70.86 ± 0.1[3]
L-type Ca2+ current (ICa)Canine ventricular cardiomyocytes1.13 ± 0.08~1.0[4]

Effects on Channel Gating and Kinetics

Research indicates that the inhibition of T-type Ca2+ channels by norfluoxetine is voltage-dependent. The block is more pronounced when the channels are in an inactivated state[1][2]. This suggests a preferential binding of the molecule to the inactivated conformation of the channel. Furthermore, studies on the parent compound, fluoxetine, have shown a hyperpolarizing shift in the steady-state inactivation curve and a slower rate of recovery from inactivation[1][2]. While not explicitly detailed for this compound, it is plausible that a similar mechanism is at play. In canine ventricular cardiomyocytes, norfluoxetine has been observed to shift the midpoint potential of steady-state inactivation of the L-type Ca2+ current to a more negative value (from -20.9 mV to -27.7 mV at a 3 µM concentration)[4].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying the effects of this compound on voltage-gated Ca2+ channels.

G cluster_channel Voltage-Gated Ca2+ Channel States cluster_drug This compound Interaction Resting Resting State Open Open State Resting->Open Depolarization Resting->Open Open->Resting Repolarization Open->Resting Inactivated Inactivated State Open->Inactivated Sustained Depolarization Open->Inactivated Inactivated->Resting Repolarization Inactivated->Resting Norfluoxetine This compound Norfluoxetine->Inactivated Preferential Binding & Block

Caption: Proposed mechanism of this compound acting on voltage-gated Ca2+ channels.

G cluster_prep Cell Preparation cluster_electro Electrophysiology cluster_drug_app Drug Application cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., tsA 201, Cardiomyocytes) Transfection Transient Transfection (with specific CaV subtype) Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Transfection->Patch_Clamp Isolation Enzymatic Isolation (for primary cells) Isolation->Patch_Clamp Voltage_Protocol Application of Voltage Protocols Patch_Clamp->Voltage_Protocol Data_Acquisition Current Recording Voltage_Protocol->Data_Acquisition Analysis Analysis of Current Traces (Peak current, Kinetics) Data_Acquisition->Analysis Drug_Prep Preparation of This compound Solutions Perfusion Perfusion of Drug Drug_Prep->Perfusion Perfusion->Data_Acquisition Dose_Response Dose-Response Curve Generation (IC50/EC50 calculation) Analysis->Dose_Response Gating_Analysis Analysis of Gating Properties (Activation/Inactivation curves) Analysis->Gating_Analysis

Caption: Experimental workflow for assessing this compound effects.

Detailed Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited literature for studying the effects of norfluoxetine on voltage-gated Ca2+ channels.

Cell Preparation and Culture
  • Cell Lines: Human embryonic kidney (HEK-293) or tsA 201 cells are commonly used for heterologous expression of specific CaV channel subtypes.

  • Primary Cells: For studying native channels, cells such as rat cochlear neurons or canine ventricular cardiomyocytes can be enzymatically isolated.

  • Transient Transfection (for cell lines): Cells are transiently transfected with plasmids containing the cDNA for the alpha-1 subunit of the desired CaV channel (e.g., CaV3.1, CaV3.2, CaV3.3) using standard methods like calcium phosphate precipitation or lipofection. Co-transfection with auxiliary subunits (e.g., β and α2δ) may be performed to ensure proper channel expression and function.

Electrophysiology
  • Technique: The whole-cell patch-clamp technique is employed to record ionic currents from single cells.

  • Electrodes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular Solution (for T-type channels): Typically contains (in mM): 160 tetraethylammonium chloride (TEA-Cl), 2 CaCl2, and 10 HEPES, with the pH adjusted to 7.4 with TEA-OH. TEA is used to block K+ channels.

    • Intracellular (Pipette) Solution (for T-type channels): Typically contains (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, and 0.6 GTP, with the pH adjusted to 7.2 with CsOH. Cesium is used to block K+ channels from the inside.

    • Charge Carrier: While CaCl2 is used to study Ca2+ currents, BaCl2 is often substituted as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a negative holding potential (e.g., -100 mV) and then depolarized to a range of test potentials (e.g., from -80 mV to +50 mV in 10 mV increments).

    • Steady-State Inactivation: From a holding potential of -100 mV, a series of prepulses of varying voltages (e.g., from -120 mV to -10 mV) are applied for several seconds, followed by a test pulse to a potential that elicits a maximal current (e.g., -30 mV for T-type channels). The normalized current amplitude is then plotted against the prepulse potential.

  • Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and digitized. Data is analyzed using software like pCLAMP. The peak current amplitude at each voltage is measured. Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitting the data with the Hill equation to determine the IC50 or EC50 and the Hill coefficient.

Discussion and Future Directions

The available evidence strongly suggests that racemic norfluoxetine is a potent inhibitor of multiple types of voltage-gated Ca2+ channels, particularly the T-type and L-type channels. The mechanism of action appears to be voltage-dependent, with a higher affinity for the inactivated state of the channel.

A significant gap in the current knowledge is the lack of studies specifically investigating the enantiomers of norfluoxetine. Research on the parent compound, fluoxetine, has demonstrated stereospecific effects on both neuronal and cardiac Ca2+ channels, with (R)-fluoxetine being more effective on neuronal channels and (S)-fluoxetine showing greater potency on cardiac channels[5]. This raises the strong possibility that (R)- and (S)-norfluoxetine also exhibit differential activity.

Future research should prioritize the characterization of the individual enantiomers of norfluoxetine to:

  • Determine if there is a stereospecificity in their interaction with different CaV channel subtypes.

  • Elucidate any differences in their mechanisms of action (e.g., voltage-dependency, effects on channel kinetics).

  • Assess the potential for developing more targeted therapeutics with improved side-effect profiles.

A thorough understanding of the enantiomer-specific effects of norfluoxetine on voltage-gated Ca2+ channels will provide a more complete picture of its pharmacological profile and could inform the development of safer and more effective second-generation antidepressants.

References

Methodological & Application

Application Note: Chiral Separation of Norfluoxetine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Norfluoxetine, the primary active metabolite of the antidepressant fluoxetine, is a chiral molecule existing as (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacological activities, making their separation and quantification crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note provides a detailed protocol for the chiral separation of norfluoxetine enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Introduction

Fluoxetine (Prozac) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat major depression and other psychiatric disorders. It is metabolized in the body via N-demethylation to its active metabolite, norfluoxetine.[1] Both fluoxetine and norfluoxetine possess a single chiral center, resulting in two enantiomers for each compound. The enantiomers of norfluoxetine show significant differences in pharmacological potency, with (S)-norfluoxetine being approximately 20 times more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor.[2] Given this stereospecific activity, a robust and reliable analytical method to resolve and quantify the individual enantiomers is essential for drug development and clinical research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most versatile and widely used technique for this purpose.[3] This document details an established HPLC method for the direct chiral separation of norfluoxetine enantiomers.

Experimental Protocol

This protocol is based on a validated method utilizing a cyclodextrin-based chiral stationary phase.[4]

3.1 Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chromatography Column:

    • Recommended: Acetylated β-cyclodextrin column.[4]

    • Alternatives: Tris-(3,5-dimethylphenyl carbamate) cellulose columns (e.g., Chiralcel OD-R) have also been used successfully.[5][6]

  • Chemicals and Reagents:

    • Methanol (HPLC grade)

    • Triethylamine (TEA)

    • Glacial Acetic Acid

    • Deionized Water

    • (R,S)-Norfluoxetine reference standard

    • This compound and (S)-Norfluoxetine enantiomeric standards (if available, for peak identification)

3.2 Preparation of Solutions

  • Mobile Phase Preparation (0.3% Triethylamine Buffer, pH 5.6):

    • Prepare the aqueous buffer by adding 6.6 mL of triethylamine to 2 L of deionized water (final concentration of 3.3 mL/L or ~0.3%).[4]

    • Adjust the pH of the aqueous buffer to 5.6 using glacial acetic acid.[4]

    • The final mobile phase consists of a mixture of Methanol / 0.3% Triethylamine Buffer (pH 5.6) in a 30:70 (v/v) ratio .[4]

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic norfluoxetine (e.g., 1 mg/mL) in methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1-100 µg/mL).

3.3 HPLC Method Parameters

The following parameters have been shown to effectively separate the enantiomers of norfluoxetine and fluoxetine.[4]

ParameterValue
Column Acetylated β-cyclodextrin
Mobile Phase Methanol / 0.3% Triethylamine Buffer, pH 5.6 (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 214 nm
Injection Volume 10-20 µL

3.4 Sample Preparation (from Biological Matrix - Example)

For analysis of biological samples like plasma or urine, a solid-phase extraction (SPE) is recommended to remove interferences.[4]

  • Condition SPE Cartridge: Use a suitable SPE cartridge (e.g., Varian Bond Elut Certify).

  • Load Sample: Apply the pre-treated biological sample to the cartridge.

  • Wash: Rinse the cartridge sequentially with water, acetic acid, and methanol to remove interfering substances.[4]

  • Elute: Elute the norfluoxetine enantiomers using a mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2).[4]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.[4]

Data and Expected Results

Using the protocol described, a baseline or near-baseline separation of the norfluoxetine enantiomers can be achieved. The elution order and chromatographic performance are summarized in the table below.

Table 1: Chromatographic Data for Chiral Separation of Norfluoxetine and Fluoxetine Enantiomers [4]

AnalyteElution OrderCapacity Factor (k')Resolution (Rs)
(S)-Norfluoxetine (SNF) 16-
(S)-Fluoxetine (SF)27Rs (SNF, SF) = 0.8
This compound (RNF) 38Rs (SF, RNF) = 1.2
(R)-Fluoxetine (RF)49Rs (RNF, RF) = 0.9

Note: The method simultaneously separates fluoxetine enantiomers. Resolution is calculated between adjacent peaks.

Visualized Workflow

The general workflow for the chiral analysis of norfluoxetine is depicted below.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample or Standard SamplePrep Sample Preparation (e.g., SPE) Start->SamplePrep Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Analysis Integration & Analysis (Peak Area, Rs) Acquisition->Analysis Report Final Report Analysis->Report

Caption: Experimental workflow for chiral HPLC analysis of norfluoxetine.

Conclusion

This application note provides a comprehensive and reliable HPLC method for the chiral separation of norfluoxetine enantiomers. The use of an acetylated β-cyclodextrin chiral stationary phase with a methanol and triethylamine buffer mobile phase yields effective resolution. This protocol is suitable for researchers in pharmaceutical analysis, clinical chemistry, and drug metabolism studies, enabling the accurate quantification of individual norfluoxetine enantiomers for a better understanding of their distinct pharmacological profiles.

References

High-Performance Liquid Chromatography for the Quantitative Determination of Fluoxetine and its Active Metabolite Norfluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides detailed methodologies for the quantitative analysis of fluoxetine and its primary active metabolite, norfluoxetine, in biological matrices using High-Performance Liquid Chromatography (HPLC). These protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical monitoring.

Introduction

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] It is extensively metabolized in the liver to its active metabolite, norfluoxetine.[1] Both compounds contribute to the therapeutic effect and have long half-lives, making their monitoring in biological fluids crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[2] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the simultaneous quantification of fluoxetine and norfluoxetine.[3] Various HPLC methods coupled with ultraviolet (UV) or fluorescence detection have been developed for this purpose.[3][4]

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis of fluoxetine and norfluoxetine from plasma or serum samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for isolating fluoxetine and norfluoxetine from biological matrices.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., protriptyline, loxapine)[3][5]

  • Alkalinizing agent (e.g., 5 M Sodium Hydroxide)[1]

  • Extraction solvent (e.g., n-hexane, or a mixture of hexane and isoamyl alcohol (98:2, v/v))[1][6]

  • Reconstitution solvent (e.g., mobile phase or a suitable organic solvent)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Pipette a known volume of the plasma or serum sample (e.g., 1.0 mL) into a clean centrifuge tube.[1]

  • Add a specific volume of the internal standard working solution and vortex for 10 seconds.[1]

  • Alkalinize the sample by adding an appropriate volume of 5 M sodium hydroxide and vortex for 2 minutes.[1]

  • Add 3.0 mL of the extraction solvent (hexane and isoamyl alcohol mixture).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the sample for 10 minutes at 4200 rpm to separate the organic and aqueous layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase or reconstitution solvent.[1]

  • Inject a portion of the reconstituted sample (e.g., 10 µL) into the HPLC system.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is an alternative method that can provide cleaner extracts.

Materials:

  • Plasma or serum samples (e.g., 250 µL)[4]

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C8 or C18)[4][7]

  • Methanol

  • Deionized water

  • Elution solvent

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Condition the SPE cartridge by passing methanol followed by deionized water.

  • Load the plasma or serum sample, previously spiked with the internal standard, onto the conditioned cartridge.

  • Wash the cartridge with deionized water and then with a weak organic solvent (e.g., a low percentage of acetonitrile in water) to remove interferences.

  • Elute the analytes (fluoxetine, norfluoxetine, and IS) with a suitable elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

HPLC and UPLC Chromatographic Conditions

Several different chromatographic conditions have been successfully employed for the analysis of fluoxetine and norfluoxetine. The choice of column, mobile phase, and detector will depend on the available instrumentation and the specific requirements of the assay.

HPLC with UV Detection
  • Column: Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of an aqueous solution of diethylamine (0.1%, v/v) adjusted to pH 2.3 with phosphoric acid and acetonitrile (40:60, v/v).[2]

  • Flow Rate: 1 mL/min[2]

  • Detection Wavelength: 227 nm[8]

  • Injection Volume: 10 µL[2]

HPLC with Fluorescence Detection
  • Column: Reversed-phase C8 column (150 x 4.6 mm I.D.)[4]

  • Mobile Phase: A mixture of acetonitrile and water containing perchloric acid and tetramethylammonium perchlorate.[4]

  • Flow Rate: 1 mL/min[4]

  • Fluorescence Detector Wavelengths: Excitation at 230 nm and emission at 290 nm.[4]

UPLC with Photodiode Array (PDA) Detection
  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[9]

  • Mobile Phase: A mixture of ammonium acetate solution (5 mmol/L, acidified with 0.1% formic acid) and acetonitrile (60:40, v/v).[9]

  • Flow Rate: 0.4 mL/min[9]

  • Column Temperature: 40°C[9]

  • Detection Wavelength: 230 nm[1]

Data Presentation

The following tables summarize the quantitative data from various published methods for the analysis of fluoxetine and norfluoxetine.

Table 1: Chromatographic Parameters and Performance Data

ParameterMethod 1 (HPLC-UV)[2][8]Method 2 (HPLC-Fluorescence)[4]Method 3 (UPLC-PDA)[1][9]Method 4 (HPLC-UV)[3][10]
Analyte FluoxetineFluoxetine / NorfluoxetineFluoxetine / NorfluoxetineFluoxetine / Norfluoxetine
Retention Time (min) ~109.7 / 8.1Not SpecifiedNot Specified
Linearity Range 0.1 - 2.0 µg/mL8 - 200 ng/mL10 - 800 ng/mL (Fluoxetine)50 - 1000 µg/L
10 - 800 ng/mL (Norfluoxetine)
Limit of Detection (LOD) 0.03 µg/mLNot Specified1.45 ng/mL (Fluoxetine)30 µg/L
2.15 ng/mL (Norfluoxetine)
Limit of Quantification (LOQ) 0.10 µg/mLNot SpecifiedNot Specified10 µg/L

Table 2: Sample Preparation and Recovery

ParameterMethod 1 (LLE)[1]Method 2 (SPE)[4]Method 3 (LLE)[3]
Matrix Human PlasmaHuman PlasmaSerum
Extraction Method Liquid-Liquid ExtractionSolid-Phase ExtractionLiquid-Liquid Extraction
Recovery (%) ≥ 87%Not Specified62% (Fluoxetine)
70% (Norfluoxetine)[10]

Visualizations

The following diagrams illustrate the metabolic relationship between fluoxetine and norfluoxetine, and the general experimental workflow.

Fluoxetine Fluoxetine Metabolism N-demethylation (CYP2D6) Fluoxetine->Metabolism Norfluoxetine Norfluoxetine Metabolism->Norfluoxetine cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

References

Troubleshooting & Optimization

Technical Support Center: (R)-Norfluoxetine Stability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability of (R)-Norfluoxetine in plasma samples, ensuring data accuracy and reproducibility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for plasma samples containing this compound?

A: The optimal storage condition depends on the intended duration. For long-term storage, freezing at -20°C or -80°C is recommended.[1][2] Studies have demonstrated that fluoxetine and norfluoxetine are stable in human plasma for up to one year at -20°C.[1][3] For shorter periods, samples can be refrigerated or kept at room temperature. One source suggests stability for up to 14 days at room temperature, refrigerated, or frozen, while another indicates stability for up to 96 hours at room temperature.[1][4]

Q2: I am observing significant degradation of this compound in my samples. What could be the cause?

A: Degradation can occur if samples are stored improperly. While stable for several days, prolonged storage at room temperature (beyond two weeks) has been shown to cause a significant loss of fluoxetine.[5][6] It is crucial to minimize the time samples spend at room temperature and to avoid repeated freeze-thaw cycles. Ensure samples are transferred to appropriate long-term storage (e.g., -80°C) as quickly as possible after processing.[2]

Q3: What type of blood collection tubes should I use to ensure sample integrity?

A: It is recommended to use red-top tubes (containing no additive) or green-top tubes (containing heparin).[4] Gel-barrier tubes are generally not recommended for these analyses.[4] After collection, the plasma should be separated from the blood cells by centrifugation and transferred to a clearly labeled plastic transport tube for storage.[4]

Q4: My analyte recovery is consistently low. Could my extraction method be the issue?

A: Yes, inefficient extraction is a common cause of low recovery. The choice of extraction technique—such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation—can significantly impact results.[1][7][8] Ensure your chosen method is validated for fluoxetine and norfluoxetine. For example, if using SPE, verify that the cartridge type, conditioning, wash, and elution steps are optimized. Protein precipitation with acetonitrile is another common technique that should be carefully validated.[2]

Q5: I am unable to detect this compound, but I can see other metabolites. What does this indicate?

A: This suggests that this compound may have undergone further metabolism or degradation. Fluoxetine is metabolized to norfluoxetine by N-demethylation, primarily via cytochrome P450 enzymes like CYP2C9 for the R-enantiomer.[9] The detection of downstream metabolites, such as 4-trifluoromethylphenol, in the absence of the parent drug or primary metabolite, could indicate extensive degradation that may have occurred either in vivo or ex vivo due to improper sample handling and storage.[10]

Data Summary: Norfluoxetine Stability in Plasma

The following table summarizes the stability of norfluoxetine in plasma under various storage conditions as reported in the literature.

Storage TemperatureDurationStability AssessmentCitations
Room Temperature (~20-25°C)Up to 96 hoursStable[1][3]
Room Temperature (~20-25°C)Up to 14 daysStable[4]
Room Temperature (~20-25°C)> 2 weeksSignificant loss reported[5][6]
Refrigerated (~2-8°C)Up to 14 daysStable[4]
Frozen (-20°C)Up to 1 yearStable[1][3][11][12]
Frozen (-80°C)Long-termRecommended for long-term storage[2]

Experimental Protocols & Methodologies

Protocol 1: Plasma Sample Collection and Handling

  • Collection: Collect whole blood into a green-top (sodium heparin) or red-top (no additive) vacutainer tube.[4] Avoid using gel-barrier tubes.

  • Centrifugation: Within one hour of collection, centrifuge the blood sample at approximately 1,800 x g for 20 minutes at 4°C.[2]

  • Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage: Immediately transfer the separated plasma into a pre-labeled polypropylene or plastic transport tube.[4]

  • Freezing: For long-term storage, freeze the plasma samples at -20°C or, preferably, -80°C until analysis.[1][2]

Protocol 2: Solid-Phase Extraction (SPE) of Norfluoxetine

This protocol is an example methodology and may require optimization.

  • Column Conditioning: Condition an Oasis MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).[12] Do not allow the column to dry out.

  • Sample Loading: Thaw plasma samples and vortex. Add 0.5 mL of plasma to 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes (fluoxetine and norfluoxetine) with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis

This is a representative method; specific parameters will depend on the instrumentation used.

  • Chromatographic Column: Xterra MS C18 column or equivalent.[13]

  • Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium acetate with 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 10 µL.

  • Ionization: Electrospray ionization in positive mode (ESI+).[2]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Norfluoxetine Transition: m/z 296.2 → 134.3[13]

  • Internal Standard: A deuterated analog such as Fluoxetine-d6 is recommended.[14]

Visual Guides and Workflows

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collect 1. Collect Blood (Heparin or No-Additive Tube) Centrifuge 2. Centrifuge Sample (e.g., 1800 x g, 20 min, 4°C) Collect->Centrifuge Separate 3. Separate Plasma Centrifuge->Separate ShortTerm Short-Term (<96 hrs at 4°C) Separate->ShortTerm If analyzing soon LongTerm Long-Term (≤ -20°C or -80°C) Separate->LongTerm For batch analysis Extract 4. Thaw & Extract (e.g., SPE, LLE) ShortTerm->Extract LongTerm->Extract Analyze 5. Analyze via LC-MS/MS Extract->Analyze Data 6. Quantify Data Analyze->Data metabolic_pathway Fluoxetine (R)-Fluoxetine Norfluoxetine This compound (Active Metabolite) Fluoxetine->Norfluoxetine  N-demethylation Enzymes Hepatic Cytochrome P450 Enzymes (Primarily CYP2C9) Enzymes->Fluoxetine troubleshooting_guide cluster_preanalytical Pre-Analytical Checks cluster_analytical Analytical Checks cluster_metabolism Metabolic Considerations Start Issue: Low or No this compound Recovery Storage Improper Storage? (Temp, Duration, Freeze/Thaw) Start->Storage Check 1 Extraction Inefficient Extraction? (Check Recovery, Method) Start->Extraction Check 2 Degradation Further Degradation? (Check for other metabolites) Start->Degradation Check 3 Collection Incorrect Tube Type? (Used Gel-Barrier Tube) Storage->Collection Instrument Instrument Issue? (Sensitivity, Calibration) Extraction->Instrument

References

Troubleshooting poor peak shape in chiral HPLC of Norfluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) analysis of Norfluoxetine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems observed during the chiral separation of Norfluoxetine enantiomers, offering potential causes and systematic solutions.

Q1: What are the likely causes of peak tailing for Norfluoxetine enantiomers and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the chromatography of basic compounds like Norfluoxetine. This is often due to secondary interactions with the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of Norfluoxetine, leading to tailing.[1][2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH ≤ 3) protonates the silanol groups, reducing their interaction with the protonated amine of Norfluoxetine.[2][3]

    • Solution 2: Use of Mobile Phase Additives: Incorporating a basic additive, such as diethylamine (DEA) or triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with the analyte.[4][5] Typical concentrations range from 0.1% to 0.2%.

    • Solution 3: Column Selection: Employing a highly deactivated column with end-capping can significantly reduce the number of available silanol groups.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing, which is a characteristic of overloaded peaks on some chiral stationary phases like cyclodextrins.[6]

    • Solution: Reduce the sample concentration or injection volume.[3][7]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites.

    • Solution: Replace the column with a new one of the same type. If the column fails prematurely, review the mobile phase pH and operating pressure to ensure they are within the manufacturer's recommended limits.[8]

Q2: My Norfluoxetine peaks are fronting. What is causing this and what should I do?

Peak fronting, where the front part of the peak is sloped, is less common than tailing but can still significantly affect quantification.

Potential Causes and Solutions:

  • Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[9][10][11]

    • Solution: Dilute the sample or decrease the injection volume.[9][11]

  • Incompatible Sample Solvent: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a distorted peak shape.[9][10][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the sample band and cause fronting.[10][13] This can be accompanied by a sudden drop in backpressure and a shift to shorter retention times.[13]

    • Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's specified pH and pressure ranges.[8]

Q3: I am observing split peaks for my Norfluoxetine enantiomers. How can I troubleshoot this?

Split peaks can arise from both chemical and physical issues within the HPLC system.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase or is too strong can cause the sample to precipitate upon injection or travel unevenly onto the column.[14]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[14]

  • Column Contamination or Blockage: Particulate matter from the sample or mobile phase can partially block the column inlet frit, leading to a disturbed flow path and split peaks.[8]

    • Solution 1: Use a guard column to protect the analytical column from contaminants.[8]

    • Solution 2: Filter all samples and mobile phases before use.

    • Solution 3: If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer).

  • Column Void: A void or channel in the column packing material can cause the sample band to split.[8][15]

    • Solution: Replace the column.[8]

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of Norfluoxetine (pKa ≈ 9.8), the compound can exist in both ionized and non-ionized forms, potentially leading to peak splitting or broadening.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]

Quantitative Data Summary

The following tables summarize key chromatographic parameters from various studies on the chiral separation of Norfluoxetine and its parent compound, Fluoxetine.

Table 1: Chiral Stationary Phases and Mobile Phases for Fluoxetine/Norfluoxetine Separation

Chiral Stationary Phase (CSP)Mobile Phase CompositionAdditiveReference
CHIRALPAK® IK (Immobilized Cellulosic)Hexane/Ethanol0.1% Diethylamine (DEA)[16]
CHIRALPAK® IK (Immobilized Cellulosic)Hexane/Isopropanol0.1% Diethylamine (DEA)[16]
Acetylated β-cyclodextrinMethanol/Aqueous Triethylamine Buffer (pH 5.6)0.3% Triethylamine (TEA)[17]
Chiralcel OD-H (Cellulose-based)Hexane/Isopropanol0.2% Diethylamine (DEA)[5]
Chiralpak AD-H (Amylose-based)Hexane/Isopropanol0.2% Diethylamine (DEA)[5]
Cyclobond I 2000 DM (Cyclodextrin-based)Methanol/Triethylamine Acetic Acid (TEAA) Buffer (pH 3.8)0.2% TEAA[5]

Table 2: Optimized Chromatographic Conditions for Fluoxetine Enantiomer Separation

CSPMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
CHIRALPAK® IK95:5:0.1 Hexane/Ethanol/DEA1.025Baseline
CHIRALPAK® IK90:10:0.1 Hexane/Isopropanol/DEA1.025> Baseline
Chiralcel OD-H98:2:0.2 Hexane/Isopropanol/DEA0.5Ambient> 1.5
Chiralpak AD-H98:2:0.2 Hexane/Isopropanol/DEA0.8Ambient> 1.5
Cyclobond I 2000 DM25:75 Methanol/0.2% TEAA (pH 3.8)0.8Ambient2.30

Experimental Protocols

Protocol 1: Chiral Separation of Fluoxetine using CHIRALPAK® IK

This protocol is based on a normal phase separation method described for Fluoxetine, which is structurally similar to Norfluoxetine.[16]

  • Column: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a mixture of Hexane, Ethanol, and Diethylamine in the ratio of 95:5:0.1 (v/v/v).

    • Mobile Phase B: Prepare a mixture of Hexane, Isopropanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase before use.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 270 nm

  • Sample Preparation: Dissolve the Norfluoxetine sample in Ethanol to a final concentration of 1.0 mg/mL.

  • Injection: Inject 5.0 µL of the prepared sample.

  • Analysis: Monitor the chromatogram for the separation of the enantiomers. Adjust the mobile phase composition (e.g., the ratio of hexane to alcohol) to optimize retention and resolution if necessary.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting Norfluoxetine from biological matrices like plasma, which can help reduce matrix effects and improve peak shape.[17]

  • SPE Cartridge Conditioning: Condition a Varian Bond Elut Certify column.

  • Sample Loading: Apply the plasma sample to the conditioned SPE column.

  • Washing:

    • Rinse the column with water.

    • Rinse with acetic acid.

    • Rinse with methanol to remove lipids and proteins.

  • Elution: Elute the Norfluoxetine enantiomers with a mixture of methylene chloride, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for injection.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in the chiral HPLC of Norfluoxetine.

PeakTailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1a Lower Mobile Phase pH (e.g., <= 3) cause1->solution1a Yes solution1b Add Basic Modifier (DEA/TEA) cause1->solution1b Yes cause2 Column Overload? cause1->cause2 No end_node Problem Resolved solution1a->end_node solution1b->end_node solution2 Reduce Sample Concentration / Injection Volume cause2->solution2 Yes cause3 Column Degradation? cause2->cause3 No solution2->end_node solution3 Replace Column cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting workflow for peak tailing.

PeakFronting start Peak Fronting Observed cause1 Sample Overload? start->cause1 solution1 Dilute Sample / Decrease Injection Volume cause1->solution1 Yes cause2 Incompatible Sample Solvent? cause1->cause2 No end_node Problem Resolved solution1->end_node solution2 Dissolve Sample in Mobile Phase cause2->solution2 Yes cause3 Column Void / Collapse? cause2->cause3 No solution2->end_node solution3 Replace Column cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting workflow for peak fronting.

SplitPeaks start Split Peaks Observed cause1 Incompatible Sample Solvent? start->cause1 solution1 Dissolve Sample in Mobile Phase cause1->solution1 Yes cause2 Column Contamination / Blockage? cause1->cause2 No end_node Problem Resolved solution1->end_node solution2a Use Guard Column / Filter Samples cause2->solution2a Yes solution2b Back-flush Column cause2->solution2b Yes cause3 Column Void? cause2->cause3 No solution2a->end_node solution2b->end_node solution3 Replace Column cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting workflow for split peaks.

References

Preventing degradation of (R)-Norfluoxetine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-Norfluoxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: this compound, a metabolite of fluoxetine, can be susceptible to degradation under certain conditions. The primary factors to consider during sample preparation are:

  • pH: Extreme acidic or basic conditions can lead to hydrolysis. Under acidic conditions, an artifact, acetylated 3-phenyl-propyl-2-ene-amine, can be formed through ether cleavage and water elimination.

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation. Photodegradation of the parent compound, fluoxetine, has been shown to produce norfluoxetine, which can then undergo further degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of oxidative degradation products.

Q2: How stable is this compound in biological matrices under typical storage conditions?

A2: Studies have shown that fluoxetine and norfluoxetine exhibit good stability in human plasma when stored under appropriate conditions. They are stable for up to 96 hours at room temperature and for at least one year when stored at -20°C. Another source suggests stability in serum or plasma for up to 14 days at room temperature, refrigerated, or frozen. For long-term storage, it is recommended to keep samples at -20°C or below to minimize the risk of degradation.

Q3: Are there any known degradation products of this compound that I should be aware of?

A3: Yes, some degradation products have been identified under specific stress conditions. Under photolytic conditions, the parent compound fluoxetine can degrade to form norfluoxetine, as well as other products like 3-phenyl-3-hydroxypropylamine and 4-trifluoromethylphenol. It is plausible that this compound could undergo similar degradation. Under acidic hydrolysis, a specific artifact, acetylated 3-phenyl-propyl-2-ene-amine, has been reported to form from norfluoxetine. Further research is needed to fully characterize degradation products under basic, oxidative, and thermal stress.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low recovery of this compound after sample extraction.
Possible Cause Troubleshooting Step
Degradation during extraction - Ensure all extraction steps are performed away from direct light. - Use amber vials or cover glassware with aluminum foil. - Maintain low temperatures during extraction by using ice baths. - Avoid extreme pH conditions. If pH adjustment is necessary, use a buffer system to maintain a stable pH.
Incomplete extraction - Optimize the extraction solvent system. For liquid-liquid extraction (LLE), ensure the solvent is of appropriate polarity. For solid-phase extraction (SPE), select a sorbent that provides good retention and elution of this compound. - Ensure thorough mixing during extraction to maximize analyte transfer between phases.
Adsorption to labware - Use silanized glassware or polypropylene tubes to minimize non-specific binding.
Issue 2: Appearance of unknown peaks in the chromatogram.
Possible Cause Troubleshooting Step
Formation of degradation products - Review the sample preparation workflow for potential stressors (light, heat, extreme pH). - Perform a forced degradation study on an this compound standard to identify potential degradation products and their retention times. This will help in confirming if the unknown peaks are related to degradation. - Adjust the sample preparation protocol to mitigate the identified stressor.
Matrix effects - Improve the sample clean-up procedure. This may involve using a more selective SPE sorbent or performing a multi-step extraction. - Use a matrix-matched calibration curve to compensate for matrix effects.
Contamination - Ensure all solvents and reagents are of high purity. - Thoroughly clean all glassware and equipment before use.

Experimental Protocols

Forced Degradation Study Protocol

To identify potential degradation products and assess the stability of this compound, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) under various stress conditions as per ICH guidelines.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C for a specified time.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and/or visible light for a specified duration.

3. Analysis:

  • Analyze the stressed samples by a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.

Sample Preparation Protocols to Minimize Degradation

1. Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples:

  • Objective: To extract this compound from plasma while minimizing degradation.

  • Procedure:

    • To 1 mL of plasma, add an internal standard.

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7) to maintain a stable pH.

    • Add 5 mL of an appropriate extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in the mobile phase for analysis. Note: All steps should be performed under low light conditions.

2. Solid-Phase Extraction (SPE) Protocol for Urine Samples:

  • Objective: To clean up and concentrate this compound from urine samples while preventing degradation.

  • Procedure:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • To 1 mL of urine, add an internal standard and adjust the pH to approximately 6-7 with a suitable buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the this compound with a small volume of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in the mobile phase for analysis. Note: Protect samples from light throughout the procedure.

Data Presentation

Table 1: Summary of this compound Stability in Biological Matrices

MatrixStorage ConditionDurationStability
Human PlasmaRoom TemperatureUp to 96 hoursStable
Human Plasma-20°CUp to 1 yearStable
Serum/PlasmaRoom TemperatureUp to 14 daysStable
Serum/PlasmaRefrigeratedUp to 14 daysStable
Serum/PlasmaFrozenUp to 14 daysStable

Visualizations

degradation_pathway R_Norfluoxetine This compound Acid_Degradation Acetylated 3-phenyl-propyl-2-ene-amine (Artifact) R_Norfluoxetine->Acid_Degradation Acid Hydrolysis (Ether Cleavage & Elimination) Photo_Degradation Further Photodegradation Products R_Norfluoxetine->Photo_Degradation UV/Visible Light Oxidative_Degradation Oxidative Degradation Products (Hypothetical) R_Norfluoxetine->Oxidative_Degradation Oxidizing Agents Thermal_Degradation Thermal Degradation Products (Hypothetical) R_Norfluoxetine->Thermal_Degradation Heat

Caption: Potential degradation pathways of this compound under various stress conditions.

experimental_workflow cluster_sample_prep Sample Preparation (Low Light & Temperature) cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS pH_Adjust pH Adjustment (Buffer) Add_IS->pH_Adjust Extraction Extraction (LLE or SPE) pH_Adjust->Extraction Evaporation Solvent Evaporation (N2, <40°C) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: Recommended workflow for this compound sample preparation to minimize degradation.

References

Cross-reactivity issues in immunoassays for (R)-Norfluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-reactivity issues in immunoassays for (R)-Norfluoxetine.

Frequently Asked Questions (FAQs)

Q1: My immunoassay results for this compound are higher than expected when compared to LC-MS/MS data. What could be the cause?

A1: Higher than expected results in an immunoassay for this compound could be due to cross-reactivity with other structurally similar compounds present in the sample. Immunoassays, particularly screening assays, may lack the specificity to distinguish between enantiomers or related metabolites.[1][2] Common cross-reactants can include the parent drug, fluoxetine, and the more pharmacologically active (S)-enantiomer of norfluoxetine. It is recommended to confirm all positive immunoassay results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Q2: Does fluoxetine or (S)-Norfluoxetine interfere with the detection of this compound in an immunoassay?

A2: Yes, it is highly probable. Due to the structural similarity between fluoxetine, (S)-Norfluoxetine, and this compound, antibodies used in immunoassays often exhibit some degree of cross-reactivity. For example, some commercially available fluoxetine ELISA kits show 100% cross-reactivity with fluoxetine itself and significant recognition of norfluoxetine (without differentiating between enantiomers). This means that the presence of fluoxetine and (S)-Norfluoxetine in a sample will likely contribute to the signal, leading to an overestimation of the this compound concentration.

Q3: Why is it important to specifically measure this compound?

A3: The enantiomers of norfluoxetine have different pharmacological activities. Specifically, (S)-norfluoxetine is a significantly more potent inhibitor of serotonin reuptake than this compound. Therefore, accurately quantifying each enantiomer is crucial for pharmacokinetic and pharmacodynamic studies to understand their respective contributions to the overall therapeutic effect and potential side effects.

Q4: Can I use a general tricyclic antidepressant (TCA) screening immunoassay to measure this compound?

A4: It is not recommended. TCA screening immunoassays are designed to detect a broad range of tricyclic antidepressant drugs and are generally not specific for fluoxetine or its metabolites.[3] Using such an assay for this compound would likely lead to inaccurate and unreliable results due to significant cross-reactivity with other compounds.

Q5: What is the best practice for validating an immunoassay for this compound?

A5: To validate an immunoassay for this compound, it is essential to perform thorough cross-reactivity testing. This involves spiking known concentrations of potentially interfering substances, such as fluoxetine, (S)-Norfluoxetine, and other metabolites, into your sample matrix and measuring the response. The results should be compared against a highly specific method like a validated chiral LC-MS/MS assay to determine the degree of interference.

Troubleshooting Guide

Issue: High Background or False Positives
Possible Cause Recommended Action
Cross-reactivity with other sample components Confirm the presence and concentration of this compound using a more specific method like LC-MS/MS. If cross-reactivity is confirmed, consider using an alternative, more specific assay or a chromatographic method for future studies.
Non-specific binding Optimize blocking and washing steps in your immunoassay protocol. Increase the number of wash cycles or the stringency of the wash buffer. Ensure the blocking buffer is appropriate for your sample type.
Contaminated reagents Use fresh, high-quality reagents and sterile consumables. Avoid repeated freeze-thaw cycles of reagents.
Issue: Poor Reproducibility
Possible Cause Recommended Action
Variability in sample matrix Ensure consistent sample collection and preparation procedures. If possible, use a standardized sample matrix for all experiments.
Pipetting errors Calibrate and maintain pipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes.
Inconsistent incubation times or temperatures Strictly adhere to the incubation times and temperatures specified in the assay protocol. Use a calibrated incubator to maintain a stable temperature.

Quantitative Data on Cross-Reactivity

The following table summarizes publicly available cross-reactivity data for a commercially available fluoxetine immunoassay. Note that this data does not differentiate between the (R) and (S) enantiomers of norfluoxetine.

Compound Cross-Reactivity (%) I-50 (ng/mL)
Fluoxetine100%5.52
NorfluoxetineNot specified8.28

Data sourced from the Neogen Fluoxetine Forensic ELISA Kit product information.[4] The I-50 value represents the concentration of the analyte that causes a 50% reduction in the assay signal.

Experimental Protocols

General Competitive ELISA Protocol for this compound

This protocol is a general guideline and should be optimized for your specific assay components and sample type.

  • Coating: Coat a 96-well microplate with a capture antibody specific for norfluoxetine. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add your samples and a serial dilution of this compound standards to the wells.

  • Enzyme Conjugate Addition: Add an enzyme-conjugated (e.g., HRP) this compound to each well. This will compete with the this compound in the sample for binding to the capture antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use this curve to determine the concentration of this compound in your samples.

Visualizations

troubleshooting_workflow start High this compound Result in Immunoassay check_lcms Confirm with Chiral LC-MS/MS start->check_lcms lcms_high LC-MS/MS Confirms High this compound check_lcms->lcms_high Yes lcms_low LC-MS/MS Shows Low/No this compound check_lcms->lcms_low No result_valid Result is Valid lcms_high->result_valid investigate_cross_reactivity Investigate Cross-Reactivity lcms_low->investigate_cross_reactivity optimize_assay Optimize Immunoassay Protocol (Blocking, Washing) investigate_cross_reactivity->optimize_assay use_alternative Use Alternative Specific Method optimize_assay->use_alternative immunoassay_cross_reactivity_pathway cluster_sample Sample r_nor This compound antibody Anti-Norfluoxetine Antibody (in Immunoassay) r_nor->antibody High Affinity Binding s_nor (S)-Norfluoxetine s_nor->antibody Cross-reactivity (Potential for High Affinity) fluox Fluoxetine fluox->antibody Cross-reactivity (Potential for Lower Affinity) signal Assay Signal antibody->signal

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: (R)-Norfluoxetine versus Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of (R)-Norfluoxetine and its parent compound, fluoxetine. Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is metabolized in vivo to norfluoxetine, which exists as two stereoisomers: (S)-Norfluoxetine and this compound. Understanding the distinct pharmacological activities of these metabolites is crucial for a comprehensive grasp of fluoxetine's overall therapeutic profile and for the development of new chemical entities with improved efficacy and side-effect profiles.

Core Efficacy Comparison: Serotonin Reuptake Inhibition

The primary mechanism of action for fluoxetine and its active metabolites is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. In vivo studies have demonstrated a significant disparity in the potency of the norfluoxetine enantiomers in this regard.

Data Summary: In Vivo Serotonin Reuptake Inhibition

CompoundAnimal ModelPotency (ED50)Reference
(S)-Norfluoxetine Rat3.8 mg/kg (i.p.)[1]
This compound Rat> 20 mg/kg (i.p.)[1]
(S)-Norfluoxetine Mouse0.82 mg/kg (i.p.)[1]
This compound Mouse8.3 mg/kg (i.p.)[1]

ED50: The dose required to produce a 50% maximal effect, in this case, the antagonism of p-chloroamphetamine-induced depletion of serotonin. i.p.: Intraperitoneal administration.

The data clearly indicates that (S)-Norfluoxetine is substantially more potent as a serotonin reuptake inhibitor in vivo compared to this compound[1]. In rats, (S)-Norfluoxetine is at least 5 times more potent, and in mice, the difference is approximately 10-fold[1]. In contrast, the enantiomers of fluoxetine itself exhibit relatively similar potencies as serotonin uptake inhibitors[1].

Antidepressant and Anxiolytic-Like Effects of Fluoxetine

Fluoxetine has been extensively studied in various animal models to assess its antidepressant and anxiolytic properties.

Forced Swim Test (FST): In the FST, a common model for screening antidepressant efficacy, fluoxetine treatment has been shown to decrease immobility time in rodents, which is indicative of an antidepressant-like effect[2][3]. This effect is mediated by the enhancement of serotonergic neurotransmission[4].

Elevated Plus Maze (EPM): The EPM is a widely used assay for assessing anxiety-like behavior. The effects of fluoxetine in the EPM can be complex. Some studies report anxiolytic effects with chronic administration, consistent with its clinical use[5]. However, acute administration has, in some cases, been shown to produce anxiogenic-like effects[6].

Experimental Protocols

In Vivo Serotonin Uptake Inhibition Assay (Antagonism of p-Chloroamphetamine)

This protocol is based on the methodology described in the comparative study of norfluoxetine enantiomers[1].

Objective: To determine the in vivo potency of a compound in inhibiting serotonin reuptake.

Animals: Male Sprague-Dawley rats or male ICR mice[1].

Procedure:

  • Animals are pre-treated with the test compound (this compound, (S)-Norfluoxetine, or fluoxetine) or vehicle via intraperitoneal (i.p.) injection at various doses.

  • After a specified time, animals are administered p-chloroamphetamine (PCA), a substance that causes the depletion of brain serotonin.

  • At a later time point, animals are euthanized, and their brains are collected.

  • The whole brain is analyzed for serotonin concentrations using an appropriate analytical method (e.g., HPLC).

  • The ability of the test compound to antagonize the PCA-induced depletion of serotonin is quantified, and the ED50 is calculated.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound.

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.

Animals: Typically rats or mice.

Procedure:

  • Pre-test Session (Day 1): Animals are placed in the water cylinder for a 15-minute period. This session promotes the development of a stable immobility posture on the subsequent test day.

  • Drug Administration: Animals are treated with the test compound (e.g., fluoxetine) or vehicle according to the study design (e.g., acute or chronic administration).

  • Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the water cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.

Visualizing the Mechanisms

Serotonergic Synapse Signaling Pathway

SERT_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan Serotonin_vesicle Serotonin (5-HT) in Vesicle Tryptophan->Serotonin_vesicle Serotonin_synapse Serotonin_vesicle->Serotonin_synapse Release SERT SERT Post_Receptor 5-HT Receptors (e.g., 5-HT1A) Signaling Downstream Signaling Cascades Post_Receptor->Signaling Response Therapeutic Response Signaling->Response Serotonin_synapse->SERT Reuptake Serotonin_synapse->Post_Receptor Binding Fluoxetine Fluoxetine & (R/S)-Norfluoxetine Fluoxetine->SERT Inhibition

Caption: Mechanism of action of Fluoxetine and its metabolites at the serotonergic synapse.

Experimental Workflow for the Forced Swim Test

FST_Workflow cluster_protocol Forced Swim Test Protocol Day1 Day 1: Pre-Test (15 min swim) DrugAdmin Drug Administration (Fluoxetine / this compound / Vehicle) Day1->DrugAdmin Day2 Day 2: Test Session (5 min swim) DrugAdmin->Day2 Data Data Collection: Measure Immobility Time Day2->Data Analysis Analysis: Compare immobility between groups Data->Analysis

Caption: Workflow of the rodent Forced Swim Test for antidepressant screening.

Conclusion

The in vivo evidence strongly suggests that the pharmacological activity of fluoxetine's metabolites is stereospecific. (S)-Norfluoxetine is a potent inhibitor of serotonin reuptake, contributing significantly to the long-lasting therapeutic effects of the parent drug. Conversely, this compound is a substantially weaker inhibitor of the serotonin transporter. Based on this primary mechanism of action, it is inferred that this compound has a significantly lower antidepressant and anxiolytic efficacy compared to both fluoxetine and (S)-Norfluoxetine. Further in vivo behavioral studies are warranted to directly quantify the antidepressant and anxiolytic-like effects of this compound and to fully elucidate its contribution to the overall pharmacological profile of fluoxetine.

References

A Comparative Analysis of (R)-Norfluoxetine and Other SSRIs in Serotonin Reuptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the serotonin reuptake inhibition properties of (R)-Norfluoxetine against other common Selective Serotonin Reuptake Inhibitors (SSRIs). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these compounds' performance based on experimental data.

Introduction to SSRIs and Serotonin Reuptake

Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs primarily used as antidepressants in the treatment of major depressive disorder, anxiety disorders, and other psychological conditions. Their primary mechanism of action involves blocking the serotonin transporter (SERT), a protein that reabsorbs serotonin from the synaptic cleft back into the presynaptic neuron.[1][2] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[2]

Fluoxetine, one of the most well-known SSRIs, is metabolized in the body to its active metabolite, norfluoxetine.[3][4] Both fluoxetine and norfluoxetine exist as two enantiomers, (R) and (S) forms, which may have different pharmacological activities.[5][6][7] This guide focuses on comparing the potency of this compound with its (S)-enantiomer and other widely prescribed SSRIs. The potency of these compounds is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) in serotonin reuptake assays. A lower Ki value indicates a higher binding affinity for the serotonin transporter.[8]

Comparative Binding Affinity for the Serotonin Transporter (SERT)

The following table summarizes the binding affinities (Ki values) of this compound and other selected SSRIs for the human serotonin transporter. These values are derived from competitive radioligand binding assays, a standard method for assessing drug potency at a specific target.

CompoundEnantiomerKi (nM) for SERTNotes
Norfluoxetine This compound~26Approximately 20 times less potent than (S)-Norfluoxetine.[5][6]
(S)-Norfluoxetine1.3The more active metabolite of Fluoxetine.[5][6]
Fluoxetine (R)-Fluoxetine9 - 41[9]
(S)-Fluoxetine10 - 35[9]
Escitalopram (S)-Citalopram1.1 - 10Considered to have the highest selectivity and potency for SERT.[9][10]
Paroxetine -0.63 - 1.09 (Kd)Exhibits very high affinity for the serotonin transporter.[9][10]
Sertraline -2.0 - 7.0Also shows moderate affinity for the dopamine transporter.[9][10]
Fluvoxamine -10 - 69[9]

Note: Ki values can vary between studies due to different experimental conditions. The values presented are a representative range from the cited literature.

As the data indicates, (S)-Norfluoxetine is a potent inhibitor of serotonin reuptake, with a binding affinity comparable to that of leading SSRIs like Escitalopram.[5][6] In stark contrast, this compound is significantly less potent, with a Ki value approximately 20 to 22 times higher than its (S)-enantiomer.[5][6] In vivo studies corroborate this, showing S-norfluoxetine is markedly more potent in blocking serotonin reuptake than R-norfluoxetine.[11]

Experimental Methodologies

The determination of binding affinity (Ki) and inhibitory concentration (IC50) for SSRIs at the serotonin transporter typically involves radioligand binding and uptake inhibition assays.

This assay measures the ability of a test compound (e.g., this compound) to displace a specific radiolabeled ligand from the serotonin transporter.

1. Preparation of Biological Material:

  • Source: The assay can be performed using preparations from rat brain synaptosomes or cell lines (e.g., HEK293) genetically engineered to express the human serotonin transporter (hSERT).[12]

  • Procedure: For synaptosomes, brain tissue is homogenized and centrifuged to isolate the nerve terminal fraction. For cell-based assays, cultured cells expressing hSERT are harvested.

2. Assay Protocol:

  • Radioligand: A radiolabeled ligand with high affinity for SERT, such as [3H]Paroxetine or [125I]Citalopram, is used at a fixed concentration.[5][9][13]

  • Incubation: The biological preparation is incubated in a buffer solution with the radioligand and varying concentrations of the unlabeled test compound (the competitor).

  • Equilibrium: The mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.[14]

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes (and the bound radioligand) while the unbound ligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

3. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Measurement & Analysis prep1 Source Material (e.g., Rat Brain or hSERT-expressing cells) prep2 Homogenization & Centrifugation prep1->prep2 incubation Incubate: - Membrane Prep - Radioligand ([3H]Paroxetine) - Unlabeled Competitor (SSRI) prep2->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 & Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

This functional assay directly measures the ability of a compound to block the transport of serotonin into cells or synaptosomes.

1. Assay Setup:

  • Similar to the binding assay, either synaptosomes or hSERT-expressing cells are used.[12]

  • Cells are plated in multi-well plates and washed with a buffer.

2. Uptake Protocol:

  • The cells/synaptosomes are pre-incubated for a short period with varying concentrations of the test compound (inhibitor).

  • Radiolabeled serotonin ([3H]5-HT) is then added to initiate the uptake process.[12][15]

  • The reaction is allowed to proceed for a defined, short time (e.g., 1-10 minutes) at 37°C.[15]

  • Uptake is terminated rapidly, often by washing with ice-cold buffer or by centrifuging the cells through a layer of oil to separate them from the radioactive medium.[15]

3. Data Analysis:

  • The amount of radioactivity taken up by the cells is quantified.

  • The IC50 value is determined by plotting the percentage of uptake inhibition against the logarithm of the inhibitor concentration. This value represents the concentration of the SSRI required to reduce serotonin uptake by 50%.

Mechanism of Action at the Synapse

The efficacy of an SSRI is directly related to its ability to bind to the serotonin transporter (SERT) and physically obstruct the reuptake of serotonin from the synaptic cleft. This leads to a prolonged presence of serotonin in the synapse, allowing it to have a greater effect on postsynaptic receptors.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Serotonin Vesicle cleft Synaptic Cleft vesicle->cleft Release sert SERT ssri SSRI sert->ssri Blocked by receptor 5-HT Receptor cleft->sert Reuptake cleft->receptor Binding serotonin Serotonin

Caption: Inhibition of serotonin reuptake by an SSRI at the synapse.

Conclusion

The experimental data clearly demonstrate a significant difference in potency between the enantiomers of norfluoxetine. (S)-Norfluoxetine is a highly potent inhibitor of the serotonin transporter, with an affinity that rivals many first-line SSRIs.[5][6] Conversely, this compound shows substantially weaker activity at SERT. This stereoselectivity highlights the importance of considering the specific isomeric forms of drugs in development and research. For professionals in pharmacology and drug discovery, this comparison underscores that while (S)-Norfluoxetine is a major contributor to the therapeutic effect of fluoxetine, the (R)-enantiomer plays a much less significant role in direct serotonin reuptake inhibition.

References

A Comparative Guide to HPLC and GC/MS Methods for the Quantification of (R)-Norfluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a detailed cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) for the analysis of (R)-Norfluoxetine, the active metabolite of the antidepressant fluoxetine.

This publication objectively compares the performance of these two widely used analytical techniques, supported by experimental data from published studies. It delves into the methodologies of each approach, presenting quantitative data in clearly structured tables and visualizing experimental workflows for enhanced clarity.

Method Performance: A Head-to-Head Comparison

The choice between HPLC and GC/MS for this compound analysis depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance metrics compiled from various studies.

Performance MetricHPLCGC/MS
Linearity Range 1.0 - 100.0 ng/mL[1]50 - 500 ng/mL[2][3]
Limit of Detection (LOD) 0.005 µg/mL (as Norfluoxetine)[4]4.20 ng/mL[2]
Limit of Quantification (LOQ) 1.0 ng/mL (as Fluoxetine), 0.1 ng/mL (as Norfluoxetine)[1]12.50 ng/mL[2]
Correlation Coefficient (r) > 0.990.994 - 0.997[2][3]
Recovery ~100%[1]87 - 109%[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the typical experimental protocols for HPLC and GC/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a robust technique for the quantification of Norfluoxetine in various biological matrices.[4][7][8]

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): Samples are typically alkalinized and extracted with an organic solvent like n-hexane or heptane.[8][9]

  • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample clean-up and concentration.

  • Derivatization (optional): For fluorescence detection, derivatization with an agent like 7-chloro-4-nitrobenzofurazan (NBD-Cl) can enhance sensitivity.[1]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., triethylamine acetate or phosphate buffer) and an organic modifier like acetonitrile is typical.[8][9]

  • Detection: UV detection is common, but fluorescence detection offers higher sensitivity.[1][7]

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS provides high selectivity and sensitivity, particularly for complex matrices, and is well-suited for the chiral separation of Norfluoxetine enantiomers.[2][3]

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): Similar to HPLC, LLE with a solvent like chloroform or n-butyl chloride is a common first step.[2][3][10][11]

  • Derivatization: Derivatization with an agent such as pentafluoropropionic anhydride is often necessary to improve the volatility and chromatographic properties of Norfluoxetine.[10][11]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A chiral gas chromatographic column, such as HYDRODEX β-6TBDM®, is essential for the separation of (R)- and (S)-Norfluoxetine.[2][3]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Ionization Mode: Electron Impact (EI) is a common ionization technique.

  • Detection Mode: Selective Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte and internal standard.[2][3] For norfluoxetine enantiomers, a characteristic ion with a mass-to-charge ratio (m/z) of 134 is often monitored.[2][3]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using HPLC and GC/MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis start Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (Optional for Fluorescence) extraction->derivatization injection HPLC Injection derivatization->injection separation Reversed-Phase C18 Column Separation injection->separation detection UV or Fluorescence Detection separation->detection data Data Acquisition and Quantification detection->data

Caption: HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC/MS Analysis start_gc Biological Sample extraction_gc Liquid-Liquid Extraction start_gc->extraction_gc derivatization_gc Derivatization extraction_gc->derivatization_gc injection_gc GC Injection derivatization_gc->injection_gc separation_gc Chiral GC Column Separation injection_gc->separation_gc detection_gc Mass Spectrometry Detection (SIM) separation_gc->detection_gc data_gc Data Acquisition and Quantification detection_gc->data_gc

Caption: GC/MS experimental workflow for this compound analysis.

References

A Head-to-Head In Vivo Comparison of (R)-Norfluoxetine and Citalopram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of (R)-Norfluoxetine, an active metabolite of fluoxetine, and citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The following sections detail their respective performances in key preclinical assays, supported by experimental data and detailed methodologies.

Overview of Compounds

This compound is the R-enantiomer of norfluoxetine, the major active metabolite of fluoxetine. It is known to be a less potent inhibitor of the serotonin transporter (SERT) compared to its S-enantiomer.

Citalopram is a racemic mixture of R- and S-citalopram and is a highly selective serotonin reuptake inhibitor. Its antidepressant and anxiolytic effects are primarily attributed to the S-enantiomer (escitalopram).

In Vivo Efficacy and Potency

A direct head-to-head comparison of this compound and citalopram in the same in vivo studies is limited in the current literature. However, a comparative analysis can be drawn from individual studies investigating their effects on serotonin reuptake and in behavioral models.

Inhibition of Serotonin Reuptake

The primary mechanism of action for both compounds is the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. Their in vivo potency in this regard has been assessed using the p-chloroamphetamine (PCA)-induced serotonin depletion model.

Table 1: In Vivo Potency in Blocking PCA-Induced Serotonin Depletion

CompoundAnimal ModelAdministration RouteED50Citation
This compound RatIntraperitoneal> 20 mg/kg[1]
This compound MouseNot Specified8.3 mg/kg[1]
Citalopram Not AvailableNot AvailableNot Available

ED50: The dose required to produce a 50% reversal of the PCA-induced depletion of brain serotonin.

Effects on Extracellular Serotonin Levels (In Vivo Microdialysis)

In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions.

Table 2: Effect on Extracellular Serotonin Levels in the Rat Prefrontal Cortex

CompoundDoseAdministrationMaximal Increase in 5-HTCitation
This compound Not AvailableNot AvailableNot Available
Citalopram 5 mg/kgSubcutaneous~150% above baseline[2]
Citalopram 8 mg/kgIntraperitoneal~244% of basal values[3]

Citalopram demonstrates a dose-dependent increase in extracellular serotonin levels in the rat prefrontal cortex[2][3]. Similar in vivo microdialysis data for this compound is not currently available in the published literature, precluding a direct comparison in this assay.

Behavioral Pharmacology

Behavioral models are crucial for assessing the potential antidepressant and anxiolytic effects of compounds in vivo.

Forced Swim Test (FST)

The FST is a common behavioral screen for antidepressants. A decrease in immobility time is indicative of an antidepressant-like effect.

Table 3: Effects in the Forced Swim Test

CompoundAnimal ModelDoseEffect on ImmobilityCitation
This compound Not AvailableNot AvailableNot Available
Citalopram Rat10 mg/kgNo significant change in immobility[4]
Citalopram RatNot SpecifiedIncreased swimming, decreased immobility[5]
Fluoxetine (parent compound of Norfluoxetine) Rat10 mg/kgDecreased immobility, increased swimming[6]

While direct data for this compound in the FST is lacking, studies on its parent compound, fluoxetine, show a clear antidepressant-like profile with decreased immobility and increased swimming behavior[6]. The effects of citalopram in the FST appear to be more variable, with some studies showing an increase in active behaviors and others reporting no significant effect on immobility at certain doses[4][5].

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Table 4: Effects in the Elevated Plus Maze

CompoundAnimal ModelDoseEffect on Open Arm TimeCitation
This compound Not AvailableNot AvailableNot Available
Citalopram (acute) Mouse30 mg/kgDecreased time in open arms (anxiogenic-like)[7]
Citalopram (sub-chronic) MouseNot SpecifiedIncreased time in open arms (anxiolytic-like)[7]
Fluoxetine (acute) Rat5.0 mg/kgDecreased time in open arms (anxiogenic-like)
Fluoxetine (chronic) Rat5.0 mg/kgDecreased time in open arms (anxiogenic-like)
Fluoxetine (14 days) MouseNot SpecifiedIncreased time in open arms (anxiolytic-like)[8]

Data for this compound in the EPM is not available. Acute administration of both citalopram and its parent compound fluoxetine has been shown to produce anxiogenic-like effects in the EPM[7]. However, longer-term administration of both compounds can lead to anxiolytic-like effects, highlighting the importance of the treatment regimen in behavioral outcomes[7][8].

Experimental Protocols

p-Chloroamphetamine (PCA)-Induced Serotonin Depletion
  • Objective: To assess the in vivo potency of a compound to inhibit the serotonin transporter.

  • Procedure:

    • Animals (rats or mice) are pre-treated with the test compound or vehicle at various doses.

    • After a specified time, animals are administered p-chloroamphetamine (PCA), a serotonin-releasing agent and neurotoxin at higher doses[9].

    • Several hours or days later, the animals are euthanized, and their brains are dissected.

    • Brain regions (e.g., whole brain, cortex, hippocampus) are analyzed for serotonin (5-HT) and/or its metabolite 5-hydroxyindoleacetic acid (5-HIAA) content using methods like high-performance liquid chromatography (HPLC).

    • The ability of the test compound to antagonize the PCA-induced depletion of serotonin is quantified, and the ED50 is calculated[1][10].

In Vivo Microdialysis
  • Objective: To measure extracellular levels of neurotransmitters in the brain of a freely moving animal.

  • Procedure:

    • A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex) of an anesthetized animal[2].

    • The animal is allowed to recover from surgery.

    • On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate[2].

    • Dialysate samples are collected at regular intervals to establish a baseline of extracellular serotonin levels.

    • The test compound is administered (e.g., subcutaneously or intraperitoneally), and dialysate collection continues.

    • The concentration of serotonin in the dialysate samples is measured using HPLC with electrochemical detection.

    • Changes in extracellular serotonin levels are expressed as a percentage of the baseline[2].

Forced Swim Test (FST)
  • Objective: To screen for antidepressant-like activity.

  • Procedure:

    • Animals (typically rats or mice) are placed individually in a cylinder filled with water (23-25°C) from which they cannot escape[4].

    • The standard protocol for rats involves a 15-minute pre-test session, followed 24 hours later by a 5-minute test session[4]. For mice, a single 6-minute session is common[11].

    • During the test session, the animal's behavior is recorded and scored for immobility (floating with only minor movements to keep the head above water), swimming, and climbing.

    • The test compound is administered prior to the test session according to a specific dosing schedule (e.g., 1, 5, and 23.5 hours before the test)[5].

    • A reduction in the duration of immobility is interpreted as an antidepressant-like effect[12].

Elevated Plus Maze (EPM)
  • Objective: To assess anxiety-like behavior.

  • Procedure:

    • The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls[13].

    • Animals (typically rats or mice) are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes)[14].

    • The test is conducted under controlled lighting conditions (e.g., dim light) to encourage exploration.

    • Behavior is recorded and analyzed for parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.

    • An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect[15]. The test compound is administered prior to the test.

Signaling Pathways and Experimental Workflows

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle VMAT2 SERT SERT SERT->Serotonin (5-HT) VMAT2 VMAT2 Synaptic 5-HT Vesicle->Synaptic 5-HT Release Synaptic 5-HT->SERT Reuptake 5-HT Receptors 5-HT Receptors Synaptic 5-HT->5-HT Receptors Binding Signal Transduction Signal Transduction 5-HT Receptors->Signal Transduction Drug This compound or Citalopram Drug->SERT Inhibition

Caption: Mechanism of Action for this compound and Citalopram.

FST_Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Pre-test Session (15 min) Pre-test Session (15 min) Drug Administration->Pre-test Session (15 min) 24h Interval 24h Interval Pre-test Session (15 min)->24h Interval Test Session (5 min) Test Session (5 min) 24h Interval->Test Session (5 min) Behavioral Scoring Behavioral Scoring Test Session (5 min)->Behavioral Scoring Data Analysis Data Analysis Behavioral Scoring->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for the Forced Swim Test.

EPM_Workflow Start Start Animal Habituation Animal Habituation Start->Animal Habituation Drug Administration Drug Administration Animal Habituation->Drug Administration Placement in Center of Maze Placement in Center of Maze Drug Administration->Placement in Center of Maze 5 min Exploration 5 min Exploration Placement in Center of Maze->5 min Exploration Video Recording & Tracking Video Recording & Tracking 5 min Exploration->Video Recording & Tracking Data Analysis Data Analysis Video Recording & Tracking->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for the Elevated Plus Maze.

Summary and Conclusion

This guide provides a comparative overview of the in vivo pharmacological profiles of this compound and citalopram. Based on the available data, this compound is a substantially weaker inhibitor of serotonin reuptake in vivo compared to its S-enantiomer, and likely less potent than citalopram, although direct comparative data for the latter is needed.

Citalopram demonstrates clear, dose-dependent effects on increasing extracellular serotonin levels and shows efficacy in behavioral models of depression and anxiety, particularly with chronic administration. The lack of published in vivo data for this compound in standard behavioral assays such as the forced swim test and elevated plus maze limits a direct comparison of their potential antidepressant and anxiolytic activities.

Further in vivo studies directly comparing this compound and citalopram in a battery of neurochemical and behavioral assays are warranted to fully elucidate their relative pharmacological profiles. This would provide valuable information for researchers and drug development professionals in the field of serotonergic neurotransmission and psychiatric disorders.

References

Safety Operating Guide

Proper Disposal of (R)-Norfluoxetine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of (R)-Norfluoxetine, a psychoactive compound used in research, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks to personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as a hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination[2][3][4][5][6][7].

Hazard Assessment and Regulatory Overview

Before handling and disposal, it is essential to be familiar with the hazard profile of this compound. The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA)[2][3][8]. Many states have their own, often more stringent, regulations[2].

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting.

1. Waste Minimization

Whenever possible, practices should be adopted to minimize the generation of chemical waste. This can include ordering the smallest necessary quantities, keeping a detailed inventory to avoid redundant purchases, and reducing the scale of experiments[4][9].

2. Segregation of Waste

This compound waste must be segregated from non-hazardous waste and other incompatible chemical wastes.

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, compatible hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound, such as solutions or rinsates, in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes are often collected separately[9].

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

3. Container Selection and Labeling

Proper containment and labeling are crucial for safe storage and transport of hazardous waste.

  • Container Compatibility: Use containers made of materials that are compatible with this compound and any solvents present. Plastic containers are often preferred[4]. The container must have a secure, screw-top cap to prevent leakage[10].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment"). The date when waste was first added to the container should also be included[4].

4. Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][10].

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Containers must be kept closed at all times, except when adding waste[4][9][10].

  • The total volume of hazardous waste in the SAA should not exceed regulatory limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste)[4].

  • Regularly inspect the SAA for any signs of container leakage or degradation[10].

5. Arranging for Disposal

This compound waste must be disposed of through your institution's approved hazardous waste management program.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[4][11].

  • Do not attempt to treat or dispose of the waste through other means, such as neutralization or drain disposal, unless it is part of a specifically approved experimental procedure[12].

  • The final disposal method for hazardous pharmaceutical waste is typically incineration at a licensed facility[3][8][13].

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using appropriate absorbent materials.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting to clean up a minor spill.

  • Cleanup: For small spills, use an absorbent material to collect the spilled substance. Place the contaminated absorbent and any other cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Waste Generation (this compound) B Is waste hazardous? (Toxic, Aquatic Hazard) A->B C Segregate into Compatible Waste Stream B->C  Yes H Follow General Lab Waste Procedures B->H  No D Select & Label Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS for Waste Pickup E->F G Final Disposal (Incineration) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-Norfluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Norfluoxetine. The following procedures are designed to ensure the safe handling, use, and disposal of this potent pharmaceutical compound in a laboratory setting.

This compound, an active metabolite of fluoxetine, should be handled with care, treating it as a hazardous substance.[1] The information presented here is a synthesis of safety data sheets for similar compounds and general best practices for managing potent pharmaceutical agents.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with Norfluoxetine and its salts include skin irritation, potential for allergic skin reaction, serious eye damage, and harm if swallowed.[2][3][4] It is also considered very toxic to aquatic life with long-lasting effects.[3] Therefore, a comprehensive PPE strategy is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving recommendedTo prevent skin contact and in case of splashes.
Eye Protection Safety Goggles with Side-ShieldsANSI Z87.1 certifiedTo protect eyes from dust, powders, or chemical splashes.[5]
Body Protection Laboratory Coat or Impervious GownFully buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedFor handling powders outside of a containment system to prevent inhalation.[5]
Powered Air-Purifying Respirator (PAPR)-Recommended for operations with a higher risk of aerosolization or for handling larger quantities.[6][7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. Engineering controls should be the primary method of exposure reduction, supplemented by appropriate PPE.

Engineering Controls & Work Practices

Control/PracticeDescription
Ventilation Handle in a certified chemical fume hood or a glove box.[7]
Weighing Use a balance with a draft shield or conduct weighing within a containment enclosure.
Solution Preparation Prepare solutions in a fume hood. This compound hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1]
Spill Management Have a spill kit readily available. For solid spills, gently cover with an absorbent material to avoid raising dust, then collect into a sealed container. For liquid spills, absorb with a non-reactive material and place in a sealed container for disposal.
Hygiene Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: A typical workflow for safely handling this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[3]

Waste Segregation and Disposal Procedures

Waste StreamHandling and SegregationDisposal Method
Solid Waste Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste Solutions containing this compound.Collect in a labeled, sealed, and compatible solvent waste container.
Contaminated PPE Gloves, disposable lab coats, respirator cartridges.Place in a designated, sealed bag for hazardous waste.

All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain.[8][9]

Disposal Decision Tree

G start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_solid Is it solid waste? is_liquid->is_solid No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes

Caption: A decision-making diagram for the proper segregation of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Norfluoxetine
Reactant of Route 2
Reactant of Route 2
(R)-Norfluoxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.